N,N-Diethyl-3-ethynyl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-ethynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYABTUSRPCQRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Protocol for N,N-Diethyl-3-ethynyl-benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, two-step synthesis protocol for N,N-Diethyl-3-ethynyl-benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial formation of an amide bond between 3-iodobenzoic acid and diethylamine, followed by a Sonogashira coupling to introduce the ethynyl functionality. Detailed experimental procedures, data presentation in tabular format, and logical workflow diagrams are provided to ensure reproducibility and clarity for researchers in drug development and organic synthesis.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a two-step process. The first step is the conversion of 3-iodobenzoic acid to N,N-diethyl-3-iodobenzamide. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene and subsequent deprotection of the trimethylsilyl (TMS) group.
Caption: Overall two-step synthesis route for this compound.
Experimental Protocols
Step 1: Synthesis of N,N-Diethyl-3-iodobenzamide
This procedure details the formation of the amide bond from 3-iodobenzoic acid and diethylamine. The carboxylic acid is first converted to its acid chloride, which then reacts with diethylamine to yield the desired amide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Iodobenzoic Acid | 248.02 | 10.0 g | 40.3 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 5.8 mL | 80.6 mmol |
| Diethylamine | 73.14 | 8.4 mL | 80.6 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a stirred solution of 3-iodobenzoic acid (10.0 g, 40.3 mmol) in dichloromethane (100 mL) at 0 °C, thionyl chloride (5.8 mL, 80.6 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude 3-iodobenzoyl chloride is redissolved in dichloromethane (50 mL) and cooled to 0 °C.
-
A solution of diethylamine (8.4 mL, 80.6 mmol) in dichloromethane (50 mL) is added dropwise to the cooled solution of the acid chloride.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then washed sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by flash column chromatography (Hexane:Ethyl Acetate = 3:1) affords N,N-diethyl-3-iodobenzamide as a solid.
Expected Yield: ~85-95%
Step 2: Synthesis of this compound
This step involves the Sonogashira coupling of N,N-diethyl-3-iodobenzamide with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Diethyl-3-iodobenzamide | 303.14 | 5.0 g | 16.5 mmol |
| (Trimethylsilyl)acetylene | 98.22 | 2.8 mL | 19.8 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 290 mg | 0.41 mmol |
| Copper(I) iodide (CuI) | 190.45 | 78 mg | 0.41 mmol |
| Triethylamine (TEA) | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.6 g | 33.0 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated NH₄Cl solution | 53.49 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
a) Sonogashira Coupling:
-
A mixture of N,N-diethyl-3-iodobenzamide (5.0 g, 16.5 mmol), Pd(PPh₃)₂Cl₂ (290 mg, 0.41 mmol), and CuI (78 mg, 0.41 mmol) is placed in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Degassed triethylamine (50 mL) and tetrahydrofuran (50 mL) are added, followed by the addition of (trimethylsilyl)acetylene (2.8 mL, 19.8 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous NH₄Cl solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give crude N,N-diethyl-3-((trimethylsilyl)ethynyl)benzamide, which is used in the next step without further purification.
b) Deprotection:
-
The crude N,N-diethyl-3-((trimethylsilyl)ethynyl)benzamide is dissolved in methanol (50 mL).
-
Potassium carbonate (4.6 g, 33.0 mmol) is added, and the mixture is stirred at room temperature for 2 hours.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (100 mL) and water (50 mL).
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate = 4:1) to afford this compound as a solid.
Expected Yield: ~70-85% over two steps.
Data Presentation
Characterization Data for this compound
The following table summarizes the expected characterization data for the final product.
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H), 7.48 (d, J = 7.6 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 3.54 (br s, 2H), 3.25 (br s, 2H), 3.08 (s, 1H), 1.22 (br s, 3H), 1.10 (br s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5, 137.8, 132.5, 129.8, 128.8, 126.5, 122.5, 82.9, 77.8, 43.3, 39.3, 14.2, 12.9 |
| IR (neat) | ν (cm⁻¹): 3285 (≡C-H), 2975, 2933 (C-H), 2108 (C≡C), 1630 (C=O), 1435, 1285 |
| Mass Spectrometry (ESI) | m/z: 202.12 [M+H]⁺ |
Mandatory Visualizations
Workflow for the Synthesis of N,N-Diethyl-3-iodobenzamide
Caption: Experimental workflow for the synthesis of N,N-Diethyl-3-iodobenzamide.
Workflow for the Sonogashira Coupling and Deprotection
Caption: Experimental workflow for the Sonogashira coupling and subsequent TMS deprotection.
Logical Relationship of Key Reaction Components
Caption: Logical relationship between substrates, reagents, catalysts, and products.
A Technical Guide to the Physicochemical Properties of N,N-Diethyl-3-substituted-benzamides, with a focus on N,N-Diethyl-m-toluamide (DEET)
Introduction
N,N-diethylbenzamides are a class of chemical compounds with a wide range of applications, most notably as insect repellents. The substitution pattern on the benzamide ring significantly influences their physicochemical and biological properties. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological interactions of this class of compounds, with a detailed focus on the widely used N,N-diethyl-m-toluamide (DEET).
Physicochemical Properties
The physicochemical properties of N,N-diethyl-m-toluamide (DEET) are well-documented and provide a benchmark for understanding other 3-substituted analogs.
Table 1: General Physicochemical Properties of DEET
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Faint, distinct odor | [4] |
| CAS Number | 134-62-3 | [1][2] |
Table 2: Thermal and Density Properties of DEET
| Property | Value | Reference |
| Melting Point | -45 °C | [1] |
| Boiling Point | 288.30 °C | [1] |
| 111 °C @ 1 mmHg | [5] | |
| Density | 0.998 g/mL at 20 °C | [2] |
| Vapor Pressure | <0.01 mmHg at 25 °C | [2] |
| Flash Point | 95 °C (closed cup) | [2] |
Table 3: Solubility and Partition Coefficient of DEET
| Property | Value | Reference |
| Water Solubility | Practically insoluble; ~1 g/L | [4][6] |
| Solubility in Organic Solvents | Soluble in ethanol, isopropanol, glycerin, and acetone | [1][6] |
| Octanol-Water Partition Coefficient (log Kow) | 2.02 | [4] |
Experimental Protocols
The synthesis of N,N-diethylbenzamides can be achieved through various methods. Below are representative protocols for the synthesis of DEET and a general method for substituted N,N-diethylbenzamides.
Synthesis of N,N-Diethyl-m-toluamide (DEET) via Oxidative Coupling
This method utilizes a copper-based metal-organic framework to catalyze the oxidative coupling of 3-toluic acid and N,N-diethylformamide.[7]
Materials:
-
3-toluic acid
-
bcmim-Cu (catalyst)
-
N,N-diethylformamide (DEF)
-
tert-butyl hydroperoxide (TBHP, 70% aq.)
Procedure:
-
In a round-bottom flask, combine 3-toluic acid (10 mmol, 1.4 g) and bcmim-Cu (10 mol%, 0.43 g).[7]
-
Add N,N-diethylformamide (180 mmol, 20 mL).[7]
-
Stir the mixture at 100 °C.[7]
-
Slowly add tert-butyl hydroperoxide (30 mmol, 4.15 mL) over 180 minutes using an addition pump, keeping the flask open to the atmosphere.[7]
-
Upon completion, the excess formamide can be recovered by distillation.[7]
-
The residue is then filtered through a pad of silica gel to yield the pure product.[7]
General Synthesis of Substituted N,N-Diethylbenzamides via the Mitsunobu Reaction
This protocol describes a general method for the synthesis of various substituted N,N-diethylbenzamides from the corresponding benzoic acids.[8]
Materials:
-
Substituted benzoic acid
-
Triphenylphosphine (Ph₃P)
-
Diethylamine (Et₂NH)
-
Diisopropylazodicarboxylate (DIAD)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in toluene (0.2 M).[8]
-
Stir the solution at room temperature for 10 minutes.[8]
-
Add diisopropylazodicarboxylate (1.2 eq) dropwise.[8]
-
Heat the reaction mixture to reflux and stir overnight (approximately 18 hours).[8]
-
After cooling, dilute the reaction mixture with ethyl acetate.[8]
-
Wash the organic layer sequentially with 1 M NaOH and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purify the resulting residue by flash column chromatography (EtOAc/hexanes 2:1) to obtain the desired N,N-diethylbenzamide.[8]
Biological Activity and Signaling Pathways
N,N-diethyl-m-toluamide (DEET) is a broad-spectrum insect repellent that is effective against a variety of biting insects, including mosquitoes, ticks, and fleas.[9] Its mode of action is complex and involves multiple interactions with the insect's olfactory system.[10]
DEET is believed to exert its repellent effect through several mechanisms:
-
Activation of aversive olfactory receptors: DEET activates specific olfactory receptor neurons (ORNs) in insects that trigger an avoidance response. The ionotropic receptor Ir40a has been identified as a key DEET chemosensor in Drosophila.[11][12]
-
Inhibition of attractant-sensitive ORNs: DEET can also inhibit the response of ORNs that are normally activated by host attractants like lactic acid, a component of human sweat.[10]
-
"Jamming" of the olfactory system: By activating a broad range of olfactory receptors, DEET may create sensory overload, effectively "jamming" the insect's ability to process host cues.[10]
The interaction of DEET with insect olfactory receptors is a primary area of research for the development of new and improved repellents.
Diagram 1: Simplified Signaling Pathway of DEET in an Insect Olfactory Receptor Neuron
Caption: Simplified signaling cascade of DEET in an insect olfactory receptor neuron.
Diagram 2: Experimental Workflow for Synthesis and Purification of Substituted N,N-Diethylbenzamides
Caption: General experimental workflow for the synthesis of N,N-diethylbenzamides.
Spectral Data of N,N-Diethyl-m-toluamide (DEET)
Spectroscopic data is crucial for the identification and characterization of synthesized compounds.
Table 4: Key Spectroscopic Data for DEET
| Spectrum | Key Peaks/Shifts (δ) | Reference |
| IR (Infrared) | ~1628 cm⁻¹ (C=O stretch of N,N-disubstituted amide) | [7] |
| ~2973, 2933, 2874 cm⁻¹ (C-H stretches) | [7] | |
| ¹H NMR (Proton NMR) | 7.31–7.11 ppm (m, 4H, Ar-H) | [7] |
| 3.53, 3.26 ppm (2 br s, 4H, 2 × CH₂) | [7] | |
| 2.37 ppm (s, 3H, Ar-CH₃) | [7] | |
| 1.34–0.98 ppm (m, 6H, 2 × CH₃) | [7] | |
| ¹³C NMR (Carbon NMR) | 171.5 ppm (C=O) | [7] |
| 138.2, 137.3 ppm (Ar-C) | [7] | |
| 129.8, 128.2, 126.9, 123.2 ppm (Ar-C) | [7] | |
| 43.3, 39.2 ppm (CH₂) | [7] | |
| 21.4 ppm (Ar-CH₃) | [7] | |
| 14.2, 13.0 ppm (CH₃) | [7] | |
| Mass Spectrometry (GC/MS-EI) | m/z 191 [M⁺] (21%), 190 (45), 119 (100), 91 (32), 65 (10) | [7] |
Note: The presence of broad signals for the ethyl groups in the ¹H NMR spectrum is due to the restricted rotation around the amide C-N bond, leading to conformational isomers (rotamers).[13]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of N,N-Diethyl-3-substituted-benzamides, using the extensively studied insect repellent DEET as a primary example. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Further research into the specific properties of other 3-substituted analogs, such as N,N-Diethyl-3-ethynyl-benzamide, is warranted to expand the knowledge base and explore potential new applications for this versatile class of compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N,N-ジエチル-3-メチルベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N-Diethyl-m-toluamide (DEET) - American Chemical Society [acs.org]
- 4. DEET Technical Fact Sheet [npic.orst.edu]
- 5. fishersci.com [fishersci.com]
- 6. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reception of odors and repellents in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solved Please label all the peaks of the following 1H NMR of | Chegg.com [chegg.com]
A Technical Guide to the Stability and Storage of N,N-Diethyl-3-ethynyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a lack of publicly available, specific stability and storage data for N,N-Diethyl-3-ethynyl-benzamide. The following guide is based on established chemical principles related to its core functional groups: a tertiary benzamide and a terminal aryl alkyne. All recommendations should be verified through empirical stability studies.
Executive Summary
This compound is a molecule featuring a robust benzamide core and a reactive ethynyl group. Its stability is primarily influenced by the chemical reactivity of these two moieties. The benzamide group is susceptible to hydrolysis under strong acidic or basic conditions, while the terminal alkyne is prone to oxidation, cycloaddition reactions, and can be sensitive to light and certain metals. This guide outlines the potential degradation pathways and provides recommended storage conditions to ensure the integrity of the compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₅NO
-
Key Functional Groups:
-
Tertiary amide on a benzene ring
-
Terminal ethynyl (acetylene) group on a benzene ring
-
The aromatic ring provides a degree of stability to the overall molecule.[1][2] However, the amide and ethynyl groups are sites of potential reactivity.
Potential Degradation Pathways
The primary anticipated degradation pathways for this compound are hydrolysis of the amide bond and reactions involving the ethynyl group.
3.1. Amide Hydrolysis
The amide bond of the benzamide moiety can be cleaved through hydrolysis, a reaction that is typically slow under neutral conditions but is catalyzed by acid or base.[3][4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the amide is hydrolyzed to 3-ethynylbenzoic acid and diethylamine hydrochloride.[3][6]
-
Base-Catalyzed Hydrolysis: Strong bases will hydrolyze the amide to form a salt of 3-ethynylbenzoic acid and diethylamine.[3]
These reactions generally require elevated temperatures and concentrated acidic or basic solutions to proceed at a significant rate.[5][7]
Logical Flow of Amide Hydrolysis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prezi.com [prezi.com]
- 5. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Solubility of N,N-Diethyl-3-ethynyl-benzamide in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the solubility of N,N-Diethyl-3-ethynyl-benzamide is not currently available in peer-reviewed literature or public databases. This technical guide provides an in-depth analysis based on the known physicochemical properties and solubility data of structurally analogous compounds, namely benzamide, N,N-diethyl-3-methylbenzamide (DEET), and N,N-diethyl-3-nitrobenzamide. The information presented herein serves as a scientifically-grounded estimation to guide research and development efforts.
Introduction
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its solubility in both aqueous and organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a comprehensive overview of the predicted solubility of this compound by comparing it with structurally related molecules.
The core structure consists of a benzamide group, which is a benzene ring attached to a carboxamide. The solubility of this core is influenced by the substituents on both the amide nitrogen and the benzene ring. In the case of this compound, the key structural features influencing its solubility are:
-
N,N-diethyl group: Two ethyl groups on the amide nitrogen increase the lipophilicity and steric bulk, which is expected to decrease solubility in water and increase solubility in non-polar organic solvents.
-
3-ethynyl group: An ethynyl (acetylenic) group on the benzene ring is a relatively non-polar, rigid functional group that can participate in π-π stacking and hydrogen bonding as a weak hydrogen bond donor. Its impact on solubility will depend on the solvent's nature.
Physicochemical Properties of Analogous Compounds
To predict the solubility of this compound, it is instructive to examine the properties of its parent molecule, benzamide, and two 3-substituted N,N-diethylbenzamides.
| Property | Benzamide | N,N-Diethyl-3-methylbenzamide (DEET) | N,N-Diethyl-3-nitrobenzamide | This compound (Predicted) |
| Molecular Formula | C₇H₇NO[1] | C₁₂H₁₇NO[2] | C₁₁H₁₄N₂O₃[3] | C₁₃H₁₅NO |
| Molecular Weight ( g/mol ) | 121.14[1] | 191.27[2] | 222.24[3] | ~201.26 |
| Appearance | White crystalline solid[1][4] | Colorless to amber liquid[2] | Not specified | Likely a solid or oil |
| Water Solubility | Slightly soluble (13.5 g/L at 25°C)[4] | Insoluble or practically insoluble (>1 g/L at 25°C)[2][5][6] | Not specified | Expected to be poorly soluble |
| Organic Solvent Solubility | Soluble in many organic solvents[4][7] | Soluble in alcohol, ether, benzene, and most other organic solvents[2] | Not specified | Expected to be soluble in many organic solvents |
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like" and the data from analogous compounds, the solubility of this compound is predicted as follows:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | Poorly Soluble | The hydrophobic benzene ring, N,N-diethyl groups, and the non-polar ethynyl group are expected to significantly limit solubility in water. The parent compound, benzamide, is only slightly soluble, and the addition of lipophilic groups will further decrease aqueous solubility.[1][2][4] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, and have a non-polar alkyl component. They are expected to effectively solvate the entire molecule. DEET, a close analog, is soluble in these solvents.[2][5] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds from the ethynyl proton (if acidic enough) and have significant dipole moments to interact with the polar amide group. Benzamide shows good solubility in acetone.[1] |
| Non-Polar | Hexane, Toluene, Benzene | Moderately to Highly Soluble | The significant non-polar character of the molecule, contributed by the benzene ring, diethyl groups, and ethynyl group, suggests good solubility in non-polar solvents. DEET is soluble in benzene.[2] |
| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. |
General Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of a compound like this compound in a given solvent. This method is based on the shake-flask method, a common technique for solubility measurement.[8][9]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Factors Influencing Solubility
The following diagram illustrates the logical relationships between the structural components of this compound and its expected solubility in different solvent types.
Caption: Logical relationships influencing the predicted solubility.
Conclusion
While direct experimental data is lacking, a systematic analysis of analogous compounds provides a strong basis for predicting the solubility of this compound. It is anticipated that this compound will exhibit poor solubility in aqueous media and good solubility in a range of organic solvents, particularly polar aprotic, polar protic, and non-polar solvents. The provided general experimental protocol offers a robust framework for obtaining quantitative solubility data, which will be essential for the further development and application of this compound. Researchers are encouraged to perform these experimental validations to confirm the predictions outlined in this guide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEET Technical Fact Sheet [npic.orst.edu]
- 7. Benzamide | 55-21-0 [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of N,N-Diethyl-3-ethynyl-benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-Diethyl-3-ethynyl-benzamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | m | 4H | Aromatic protons |
| ~3.5 (broad) | q | 2H | -N(CH₂CH₃)₂ |
| ~3.2 (broad) | q | 2H | -N(CH₂CH₃)₂ |
| ~3.1 | s | 1H | Ethynyl C-H |
| ~1.2 (broad) | t | 3H | -N(CH₂CH₃)₂ |
| ~1.1 (broad) | t | 3H | -N(CH₂CH₃)₂ |
Note: The broadness of the ethyl group signals is due to restricted rotation around the amide C-N bond.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~138 | Aromatic C-C(O) |
| ~128-135 | Aromatic C-H & C-C≡CH |
| ~83 | Acetylenic C-H |
| ~77 | Acetylenic C-C |
| ~43 (broad) | -N(CH₂)₂ |
| ~39 (broad) | -N(CH₂)₂ |
| ~14 (broad) | -N(CH₂CH₃)₂ |
| ~13 (broad) | -N(CH₂CH₃)₂ |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 201 | [M]⁺ (Molecular Ion) |
| 172 | [M - C₂H₅]⁺ |
| 119 | [M - N(C₂H₅)₂]⁺ |
| 100 | [N(C₂H₅)₂]⁺ |
Table 4: Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~2970, 2930 | Medium-Strong | C-H stretch (aliphatic) |
| ~2110 | Sharp, Medium | C≡C stretch |
| ~1630 | Strong | C=O stretch (amide) |
| ~1450, 1380 | Medium | C-H bend (aliphatic) |
| ~1280 | Medium-Strong | C-N stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition: [1]
-
The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 4 seconds, and a spectral width of 16 ppm.
-
A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
3. ¹³C NMR Acquisition: [1]
-
The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
A proton-decoupled pulse sequence is used.
-
Key acquisition parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.5 seconds, and a spectral width of 220 ppm.
-
Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Introduction:
-
The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI) is a common method for this type of molecule.[2][3] The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[2][3]
3. Mass Analysis: [4]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.[4]
4. Detection: [4]
-
An electron multiplier detector records the abundance of each ion.[4] The resulting mass spectrum is a plot of relative intensity versus m/z.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation.[5] A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]
2. Data Acquisition: [5]
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
A background spectrum of the empty ATR crystal or clean salt plate is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹. The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of this compound.
References
Potential Biological Targets of N,N-Diethyl-3-ethynyl-benzamide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the known molecular targets of DEET, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Primary Biological Targets
DEET exerts its effects on a range of biological targets, primarily within the nervous system of both insects and, to a lesser extent, mammals. The key molecular targets identified to date include insect octopamine receptors, insect odorant receptors, voltage-gated sodium and potassium channels, and acetylcholinesterase.
Insect Octopamine Receptors
DEET has been shown to act as an agonist at insect octopamine receptors, leading to neuroexcitatory effects. Octopamine is a key neurotransmitter and neuromodulator in invertebrates, involved in various physiological processes.
Insect Odorant Receptors
A primary mode of action for DEET's repellent properties is its interaction with insect odorant receptors (ORs). DEET can modulate the activity of these receptors, disrupting the insect's ability to locate a host.
Voltage-Gated Sodium and Potassium Channels
DEET has been demonstrated to block voltage-gated sodium (Na+) and potassium (K+) channels in both insect and mammalian neurons. This action can affect neuronal excitability and signaling.
Acetylcholinesterase
DEET is a weak inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. While its inhibitory potency is low, this interaction may contribute to its overall neurotoxic effects, particularly at high concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of DEET with its primary biological targets.
| Target | Organism/Cell Line | Assay Type | Value | Reference |
| Octopamine Receptor | Spodoptera frugiperda (Sf21 cells) | Intracellular Ca2+ increase | ~30% increase at 100 µM | [1] |
| Central Nervous System | Musca domestica (larvae) | Neurophysiological recording | EC50: 120 µM | [1][2] |
| Sodium (Na+) Channel | Rat cortical neurons | Patch clamp | IC50: ~0.7 mM | [1][3] |
| Potassium (K+) Channel | Rat cortical neurons | Patch clamp | IC50 in µM range | [1][2] |
Table 1: Potency of DEET on Various Biological Targets
| Enzyme | Organism | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Drosophila melanogaster | 6-12 mM | [1][2][3] |
| Acetylcholinesterase (AChE) | Musca domestica | 6-12 mM | [1][2][3] |
| Acetylcholinesterase (AChE) | Human | 6-12 mM | [1][2][3] |
| Acetylcholinesterase (AChE) | Anopheles gambiae | Insensitive up to 10 mM | [1][3] |
| Acetylcholinesterase (AChE) | Aedes aegypti | Insensitive up to 10 mM | [1][3] |
Table 2: Inhibitory Concentration (IC50) of DEET on Acetylcholinesterase from Various Species
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DEET's biological targets.
Two-Electrode Voltage Clamp (TEVC) for Insect Odorant Receptors
This protocol is used to study the effect of DEET on insect odorant receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the insect odorant receptor and its co-receptor (e.g., Orco)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.6)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
-
Perfusion system
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with a mixture of cRNA for the specific odorant receptor and its co-receptor. Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply the odorant agonist to elicit a baseline current response.
-
Co-apply the odorant agonist with varying concentrations of DEET to measure the inhibitory effect on the odorant-evoked current.
-
Record and analyze the current responses using appropriate software.
-
Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol details the whole-cell patch-clamp technique to investigate the blocking effect of DEET on voltage-gated sodium and potassium channels in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat cortical neurons)
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Plate neurons on coverslips and maintain in culture.
-
Recording:
-
Place a coverslip with adherent neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.
-
Approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For sodium currents, hold the cell at -80 mV and apply depolarizing voltage steps. For potassium currents, hold the cell at -80 mV and apply depolarizing voltage steps to various potentials.
-
Apply DEET at different concentrations to the external solution and record the reduction in the peak sodium or potassium current.
-
Analyze the data to determine the IC50 for channel blockade.
-
Intracellular Calcium Imaging for Octopamine Receptor Activation
This method is used to measure the activation of octopamine receptors by DEET by monitoring changes in intracellular calcium concentration.
Materials:
-
Spodoptera frugiperda (Sf21) cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Loading: Culture Sf21 cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at room temperature.
-
Imaging:
-
Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Excite the cells at the appropriate wavelength(s) for the chosen dye and record the baseline fluorescence emission.
-
Apply DEET (e.g., 100 µM) to the cells via the perfusion system.
-
Continuously record the fluorescence intensity to monitor changes in intracellular calcium levels. An increase in fluorescence indicates receptor activation and subsequent calcium release.
-
To confirm the involvement of octopamine receptors, pre-incubate the cells with an octopamine receptor antagonist (e.g., phentolamine) before applying DEET.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory effect of DEET on AChE activity.
Materials:
-
Purified AChE from the desired species
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer and DTNB.
-
Enzyme and Inhibitor Incubation: Add the AChE enzyme solution to the reaction mixture. For the inhibitor samples, also add varying concentrations of DEET. Incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs light at 412 nm.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the percent inhibition for each DEET concentration and calculate the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Octopamine receptor signaling pathway activated by DEET.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
References
The Benzamide Scaffold: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability, favorable physicochemical properties, and ability to engage in key hydrogen bonding interactions make it an ideal starting point for fragment-based drug discovery (FBDD). This guide explores the utility of N,N-disubstituted benzamides, with a focus on N,N-Diethyl-3-ethynyl-benzamide as a representative, albeit largely undocumented, fragment, to illustrate the principles and methodologies of leveraging this chemical class in drug development.
Core Physicochemical Properties of Benzamide Fragments
Benzamide fragments are characterized by a set of properties that make them attractive for FBDD. The N,N-diethyl substitution, for instance, can enhance solubility and metabolic stability. The introduction of an ethynyl group at the 3-position provides a versatile handle for synthetic elaboration and can act as a weak hydrogen bond acceptor or participate in other non-covalent interactions.
| Property | Value (for N,N-Diethyl-4-ethynyl-benzamide) | Source |
| Molecular Weight | 201.26 g/mol | PubChem CID: 57764588[1] |
| XLogP3 | 2.4 | PubChem CID: 57764588[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 57764588[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 57764588[1] |
| Rotatable Bond Count | 3 | PubChem CID: 57764588[1] |
Synthesis of Substituted Benzamide Fragments
The synthesis of N,N-disubstituted benzamides is typically straightforward, often involving the coupling of a substituted benzoic acid with a secondary amine. The following protocol is a generalized procedure for the synthesis of compounds like this compound.
Experimental Protocol: Amide Coupling for Benzamide Fragment Synthesis
Objective: To synthesize this compound from 3-ethynylbenzoic acid and diethylamine.
Materials:
-
3-ethynylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Diethylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-ethynylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-ethynylbenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 3-ethynylbenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve diethylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Fragment Screening and Hit Validation Workflow
Identifying and validating fragments that bind to a biological target is a critical step in FBDD. A typical workflow involves a primary screen using a high-throughput, low-resolution method, followed by more detailed validation of the initial hits.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify benzamide fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Target protein of interest
-
Benzamide fragment library (dissolved in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of the benzamide fragment library in running buffer, keeping the final DMSO concentration constant (typically ≤ 1%).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) as a measure of fragment binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data to correct for bulk refractive index changes.
-
Analyze the binding sensorgrams to identify fragments that show a concentration-dependent binding response.
-
For initial hits, determine the binding affinity (K_D) by fitting the steady-state binding responses to a 1:1 binding model.
-
Case Study: Benzamides as Histone Deacetylase (HDAC) Inhibitors
Benzamides are a well-established class of inhibitors for histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] Dysregulation of HDAC activity is implicated in various cancers, making them an important therapeutic target.
Hypothetical Signaling Pathway
The development of a potent and selective HDAC inhibitor from a benzamide fragment could have significant downstream effects on cellular processes. The following diagram illustrates a simplified signaling pathway involving HDACs and the potential impact of an inhibitor.
Caption: A simplified diagram of HDAC's role in gene expression and its inhibition.
Structure-Activity Relationship (SAR) and Fragment Elaboration
Once a benzamide fragment hit is validated, the next phase involves synthetic chemistry to improve its potency and selectivity. The ethynyl group at the 3-position is an excellent handle for such modifications. For instance, Sonogashira coupling can be employed to introduce a variety of substituents, allowing for the exploration of the surrounding binding pocket.
Quantitative Data for Benzamide Derivatives
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Bis-benzamides | Androgen Receptor-Coactivator Interaction | 16 nM | Molecules 2019, 24(15), 2783[4] |
| Substituted Benzamides | Acetylcholinesterase | 2.49 µM | Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 849-858 |
| Benzamide Derivatives | SARS-CoV PLpro | % Inhibition @ 100 µM | ChemMedChem 2021, 16(2), 340-354[5][6] |
Conclusion
The benzamide scaffold represents a powerful and versatile starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven track record in successful drug campaigns make it a valuable component of any fragment library. While this compound itself is not a widely studied fragment, it serves as an excellent conceptual model for how substituted benzamides can be designed, synthesized, screened, and optimized to generate novel therapeutic candidates. The methodologies and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important chemical class in their drug discovery endeavors.
References
- 1. N,N-Diethyl-4-ethynyl-benzamide | C13H15NO | CID 57764588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of N,N-Diethyl-3-methyl-benzamide (DEET) Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-3-methyl-benzamide (DEET) is the most prevalent active ingredient in commercial insect repellents, renowned for its broad efficacy against a variety of disease-vectors.[1] While its repellent properties are well-documented, the precise molecular mechanisms underpinning these effects are multifaceted and continue to be an active area of research. This technical guide provides an in-depth overview of an in silico modeling approach to elucidate the interactions of DEET with its primary protein targets. We will explore methodologies for molecular docking and molecular dynamics simulations to predict and analyze these interactions at an atomic level. Furthermore, this guide outlines experimental protocols for the validation of in silico findings and discusses the key signaling pathways modulated by DEET. All quantitative data is summarized for comparative analysis, and logical workflows are visualized to enhance comprehension.
Introduction
DEET's primary mode of action is attributed to its interaction with the insect olfactory system, leading to behavioral avoidance.[2][3] However, evidence also points to its effects on other protein targets, including acetylcholinesterase (AChE) and the induction of glutathione S-transferase (GST).[4] In silico modeling offers a powerful computational lens to investigate these interactions, providing insights into binding affinities, conformational changes, and the thermodynamics of binding. Such studies are instrumental in understanding DEET's mechanism of action and can guide the development of novel, more effective, and safer insect repellents.
Protein Targets of DEET
Several protein targets have been identified or proposed for DEET, primarily in insects, but with some potential for interaction with mammalian proteins.
-
Olfactory Receptors (ORs) and Odorant Binding Proteins (OBPs): The primary mechanism of DEET's repellency is its modulation of the insect's sense of smell.[2][3] DEET interacts with various components of the olfactory system, including Odorant Binding Proteins (OBPs) which transport odorants to the Olfactory Receptors (ORs).[5] It can act as a direct agonist or antagonist of specific ORs, or modulate the receptor's response to other odorants, effectively "scrambling" the insect's perception of its environment.[2]
-
Acetylcholinesterase (AChE): DEET has been shown to inhibit AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] This inhibition can lead to neurotoxic effects in insects.[4] However, its potency as an AChE inhibitor is considered weak compared to classical insecticides.[6]
-
Glutathione S-Transferase (GST): Studies have indicated that DEET can induce the synthesis of GST in mosquito cells.[7] GSTs are a family of enzymes involved in detoxification, suggesting a cellular stress response to DEET exposure.[8]
Quantitative Interaction Data
The following table summarizes the available quantitative data on the interaction of DEET with its protein targets. It is important to note that binding affinities can vary depending on the specific protein isoform and the experimental conditions.
| Target Protein | Organism | Method | Metric | Value | Reference |
| Acetylcholinesterase (AChE) | Drosophila melanogaster | In vitro enzyme assay | IC50 | 6-12 mM | [6] |
| Acetylcholinesterase (AChE) | Musca domestica | In vitro enzyme assay | IC50 | 6-12 mM | [6] |
| Human Acetylcholinesterase (hAChE) | Homo sapiens | In vitro enzyme assay | IC50 | 6-12 mM | [6] |
| Odorant Binding Protein (AgamOBP1) | Anopheles gambiae | Fluorescence Binding Assay | Kd | 31.3 µM | [5] |
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of DEET's interactions with a protein target.
Detailed Methodologies
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 3D structure of DEET from a database like PubChem.
-
Generate different conformers of the ligand.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the protein, either based on the location of a known ligand or by using a blind docking approach to search the entire protein surface.
-
Use a docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to sample different poses of the ligand within the binding site.[10]
-
Score the generated poses using a scoring function to estimate the binding affinity.
-
-
Analysis:
-
Analyze the top-ranked poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[7]
-
System Preparation:
-
Use the best-ranked pose from molecular docking as the starting structure for the protein-DEET complex.
-
Solvate the complex in a box of explicit water molecules (e.g., TIP3P water model).[7]
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any bad contacts between atoms.[7]
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.[7]
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration to assess the stability of the complex.[7]
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Identify stable hydrogen bonds and other key interactions throughout the simulation.
-
Experimental Validation Protocols
In silico predictions should be validated through experimental methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.[11][12]
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized on a sensor chip surface.[11]
-
-
Analyte Injection:
-
A solution containing DEET (analyte) is flowed over the sensor surface.[11]
-
-
Detection:
-
Binding of DEET to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response.[12]
-
-
Data Analysis:
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14]
-
Sample Preparation:
-
The target protein is placed in the sample cell of the calorimeter.
-
A solution of DEET is loaded into the injection syringe.
-
Both solutions must be in identical buffer to minimize heats of dilution.[14]
-
-
Titration:
-
Small aliquots of the DEET solution are injected into the protein solution.[13]
-
-
Heat Measurement:
-
The heat released or absorbed upon binding is measured for each injection.[13]
-
-
Data Analysis:
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]
-
Signaling Pathways Modulated by DEET
The interaction of DEET with its protein targets can trigger or inhibit various signaling pathways.
Olfactory Signaling Pathway
The primary and most understood mechanism of DEET's action is through the modulation of the olfactory signaling pathway in insects.
DEET can directly interact with olfactory receptors or odorant binding proteins, leading to either activation or inhibition of olfactory sensory neurons.[2][5] This altered neuronal signal is then processed in the antennal lobe and higher brain centers, ultimately resulting in an aversive behavioral response.
Cholinergic and Angiogenic Signaling
In mammals, DEET has been shown to inhibit AChE and act as an allosteric modulator of the M3 muscarinic receptor.[15][16] This can lead to an increase in acetylcholine levels and potentiation of M3 receptor signaling, which has been linked to pro-angiogenic effects.[15]
Conclusion
In silico modeling provides a robust framework for investigating the molecular interactions of DEET with its protein targets. By combining molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the binding modes, affinities, and dynamic behavior of these complexes. The methodologies outlined in this guide, when coupled with experimental validation, can significantly advance our understanding of DEET's mechanism of action. This knowledge is crucial for the rational design of new and improved insect repellents with enhanced efficacy and safety profiles. The exploration of DEET's effects on various signaling pathways also highlights the importance of considering its broader biological impacts beyond simple repellency.
References
- 1. researchgate.net [researchgate.net]
- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: implications for structure-based design of novel mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 8. Catalytic and structural contributions for glutathione-binding residues in a Delta class glutathione S-transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. The insect repellent N,N-diethyl-m-toluamide (DEET) induces angiogenesis via allosteric modulation of the M3 muscarinic receptor in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Predicted Biological Activity of N,N-Diethyl-3-ethynyl-benzamide
Disclaimer: As of November 2025, there is a notable absence of publicly available scientific literature detailing the specific biological activity, mechanism of action, and experimental data for N,N-Diethyl-3-ethynyl-benzamide. This technical guide will therefore focus on its close structural analog, N,N-Diethyl-3-methyl-benzamide (DEET), a widely studied insect repellent. The information presented on DEET will serve as a foundational reference, followed by a predictive analysis of how the substitution of a methyl group with an ethynyl group might influence the biological activity.
Part 1: N,N-Diethyl-3-methyl-benzamide (DEET) - A Comprehensive Overview
N,N-Diethyl-3-methyl-benzamide, commonly known as DEET, is the most prevalent active ingredient in commercial insect repellents.[1] Its primary function is to protect against a wide array of biting insects, including mosquitoes, ticks, fleas, and flies, thereby preventing the transmission of vector-borne diseases.[2]
Biological Activity and Mechanism of Action
While the precise mechanism of action of DEET is still under investigation, several theories have been proposed. Initially, it was believed that DEET blocks the olfactory receptors of insects, preventing them from detecting human kairomones such as lactic acid and carbon dioxide. However, more recent studies suggest a more complex interaction.
Current research indicates that DEET acts as a true repellent, activating specific olfactory receptor neurons (ORNs) in insects to create an aversive odor plume. Furthermore, it has been shown to modulate the activity of other odorant receptors, causing confusion in the insect's sensory perception.
Beyond its effects on the olfactory system, DEET has been observed to have other physiological impacts. In cultured mosquito cells, DEET treatment has been shown to increase the synthesis of glutathione S-transferase (GST), suggesting an induction of a broader physiological stress response.[3][4]
Quantitative Data on Biological Activity
Quantitative data on the biological activity of DEET is primarily focused on its repellent efficacy and toxicological profile.
| Parameter | Species | Value | Assay/Endpoint |
| Repellency | |||
| Concentration for effect | Mosquitoes | 0.1 mmol/liter (in air) | Repellent action |
| Toxicology | |||
| Acute LC50 (4-hour exposure) | Male Mice (aerosol) | 1369 mg/m³ | Inhalation Toxicity |
Table 1: Summary of Quantitative Biological Data for DEET.
Experimental Protocols
Synthesis of N,N-Diethyl-3-methyl-benzamide (DEET)
Several synthetic routes for DEET have been described in the literature. One common laboratory-scale synthesis involves the acylation of diethylamine with m-toluoyl chloride.
Protocol: Acylation of Diethylamine
-
Preparation of m-toluoyl chloride: m-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce m-toluoyl chloride.
-
Amidation: The resulting m-toluoyl chloride is then reacted with diethylamine to form N,N-Diethyl-3-methyl-benzamide.
-
Purification: The crude product is typically purified by liquid-liquid extraction and subsequent distillation or column chromatography.
A more modern and operationally simpler one-pot synthesis utilizes a coupling reagent like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[5]
Protocol: COMU-Mediated One-Pot Synthesis [5]
-
m-Toluic acid (1 equivalent) and COMU (1 equivalent) are sequentially added to a stirred solution of diethylamine (2.2 equivalents) in N,N-dimethylformamide (DMF) at 0 °C.
-
The reaction is allowed to proceed to completion, which can be monitored by a visual color change.
-
An aqueous workup is performed to remove the water-soluble byproducts.
-
The final product is isolated with high purity.
Inhalation Toxicity Assay in Mice
The acute inhalation toxicity of DEET aerosols has been evaluated in mice.[6]
Protocol: Acute Inhalation Toxicity [6]
-
Male mice are exposed to varying concentrations of DEET aerosol for a 4-hour period.
-
The respiratory pattern of the mice is monitored using a computer program that detects changes in breathing.
-
Observations include a dose-dependent decrease in normal breaths and an increase in airway obstruction.
-
The LC50 value is determined as the concentration that is lethal to 50% of the test animals.
Signaling Pathways and Workflows
Caption: A generalized workflow for the synthesis of DEET.
Part 2: Predicted Biological Activity of this compound
The replacement of a methyl group with an ethynyl group at the meta-position of the benzamide core is a significant structural modification that can be expected to alter the compound's biological activity. The following predictions are based on structure-activity relationships and the known biological effects of related compounds.
Predicted Physicochemical Properties and Pharmacokinetics
The introduction of the ethynyl group, a rigid and electron-withdrawing moiety, is likely to influence the molecule's polarity, lipophilicity, and metabolic stability. These changes will, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. In silico ADMET prediction tools could provide valuable insights into these properties.
Predicted Biological Targets and Activity
Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[6] The specific activity is highly dependent on the nature and position of the substituents on the benzamide scaffold.
-
Insecticidal/Repellent Activity: Given the structural similarity to DEET, it is plausible that this compound could possess insect repellent or insecticidal properties. The ethynyl group may alter the binding affinity for insect olfactory receptors or other molecular targets.
-
Antimicrobial and Antifungal Activity: Various substituted benzamides have demonstrated efficacy against bacteria and fungi.[6] The ethynyl functionality could contribute to or modulate these activities.
-
Enzyme Inhibition: The benzamide core is a common scaffold in the design of enzyme inhibitors. The ethynyl group could potentially interact with active site residues of various enzymes, leading to inhibitory activity.
Potential for Novel Bioactivity
The introduction of an ethynyl group can sometimes lead to novel mechanisms of action. For instance, terminal alkynes can act as mechanism-based inhibitors of certain enzymes or participate in click chemistry reactions for target identification.
Proposed Experimental Workflow for Characterization
To elucidate the biological activity of this compound, a systematic experimental approach is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 5. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
Navigating the Synthesis of N,N-Diethyl-3-ethynyl-benzamide: A Guide to Precursor Availability and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability of Precursors
The synthesis of N,N-Diethyl-3-ethynyl-benzamide requires two primary precursors: 3-ethynylbenzoic acid and diethylamine. Both compounds are commercially available from a variety of suppliers in various purities and quantities.
3-Ethynylbenzoic Acid
3-Ethynylbenzoic acid is a key building block in the synthesis. It is available from several chemical suppliers, typically with a purity of 95% or higher.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 724645 | 95% | 1 g |
| Chem-Impex | 28359 | ≥ 98% | Inquire for details |
Diethylamine
Diethylamine is a common reagent available in various grades, from technical to synthesis grade, with purities often exceeding 99%.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥99.5% | 100 mL, 500 mL, 1 L, 2.5 L |
| Otto Chemie Pvt. Ltd. | 99% | 500 ml, 5 lt, 140 kg |
| Laboratorium Discounter | ≥99.5% | 100ml |
| ECHEMI | 99% | Inquire for details |
| IndiaMART | 99% | Inquire for details |
Synthesis of this compound
As this compound is not commercially available, a synthetic approach is necessary. The following protocol is adapted from established methods for the synthesis of N,N-diethylbenzamides, such as the synthesis of N,N-diethyl-3-methylbenzamide (DEET).[1][2] One common and effective method involves the use of a coupling agent to facilitate the amide bond formation between the carboxylic acid and the amine.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by the coupling of 3-ethynylbenzoic acid and diethylamine using a suitable coupling agent, such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the synthesis of N,N-diethyl-3-methylbenzamide using COMU as a coupling reagent.[3]
Materials:
-
3-ethynylbenzoic acid
-
Diethylamine
-
COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (2.2 equivalents) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add 3-ethynylbenzoic acid (1 equivalent) followed by COMU (1 equivalent).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
While this compound is not a stock chemical, its synthesis is readily achievable for researchers with a standard organic chemistry laboratory setup. The necessary precursors, 3-ethynylbenzoic acid and diethylamine, are widely available from multiple commercial suppliers. The provided synthetic protocol, adapted from well-established amidation procedures, offers a reliable method for the preparation of this target compound, enabling further research and development in various scientific disciplines.
References
Safety and handling guidelines for N,N-Diethyl-3-ethynyl-benzamide
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should consult the official SDS from the manufacturer before handling N,N-Diethyl-3-ethynyl-benzamide.
This compound is a chemical compound with limited publicly available information regarding its specific safety and handling protocols. The data presented here is based on general principles for handling similar chemical structures and should be supplemented with a thorough review of any available manufacturer-specific documentation.
Hazard Identification and Classification
Due to the lack of specific toxicological data for this compound, a definitive hazard classification is not available. However, based on its chemical structure, which includes an amide and an ethynyl group, potential hazards may include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A precautionary approach should be adopted, treating the compound as potentially hazardous until more specific data becomes available.
Precautionary Measures and Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following general precautions and PPE are recommended:
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear impervious gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Handling and Storage
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools.
-
Keep away from heat, sparks, open flames, and hot surfaces.
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.
Experimental Workflow: General Handling Protocol
Below is a generalized workflow for handling this compound in a research setting.
Methodological & Application
Application Notes and Protocols for N,N-Diethyl-3-ethynyl-benzamide in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and biocompatibility.[1][2][3] This reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide. The resulting triazole ring is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[4]
N,N-Diethyl-3-ethynyl-benzamide is an aromatic alkyne that holds significant potential as a building block in drug discovery and chemical biology. The benzamide moiety is a common feature in many approved drugs, and its combination with the versatile triazole linkage through CuAAC opens up new avenues for the synthesis of novel compound libraries with potential therapeutic applications. These application notes provide an overview of the potential uses of this compound in CuAAC and detailed protocols for its implementation in a laboratory setting.
Application Notes
The unique structural features of this compound make it a valuable reagent for several applications in drug discovery and chemical biology:
-
Scaffold for Novel Drug Candidates: The benzamide core can be elaborated with various azide-containing molecules to generate libraries of compounds for screening against a wide range of biological targets, including enzymes and receptors. The resulting triazole-benzamide scaffold can be optimized for improved potency, selectivity, and pharmacokinetic properties.
-
Bioisostere for Amide Bonds: The 1,2,3-triazole ring can serve as a bioisosteric replacement for an amide bond, offering improved metabolic stability and altered physicochemical properties.[4] This is particularly relevant in peptide and protein mimicry.
-
Bioconjugation: this compound can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This enables the attachment of reporter molecules, such as fluorescent dyes or biotin, for imaging and detection purposes.[5][6]
-
Target Identification and Validation: As part of a chemical probe, the alkyne moiety can be used to "click" onto azide-modified biological targets, facilitating their identification and validation in complex biological systems.
Hypothetical Signaling Pathway Application
The diagram below illustrates a hypothetical application where a derivative of this compound is used as an inhibitor in a signaling pathway relevant to cancer therapy. The inhibitor, synthesized via CuAAC, is designed to block the activity of a key kinase in the pathway, thereby preventing downstream signaling events that lead to cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by a triazole-benzamide compound.
Experimental Protocols
The following are generalized protocols for the CuAAC reaction using this compound. These should be optimized for specific substrates and applications.
General Experimental Workflow
The following diagram outlines the typical workflow for a CuAAC reaction.
Caption: A typical workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
Protocol 1: General Procedure for CuAAC with this compound
This protocol uses a common catalyst system of copper(II) sulfate and sodium ascorbate.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMSO)
-
Nitrogen or Argon gas (optional, but recommended)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the azide counterpart (1.0-1.2 eq) in the chosen solvent system.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M). To the reaction mixture, add the copper(II) sulfate solution (0.01-0.10 eq).
-
Initiation: In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). Add the sodium ascorbate solution (0.1-1.0 eq) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[5]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole product.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is adapted for labeling biomolecules in an aqueous environment and uses a copper-stabilizing ligand.[5][7]
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (for dissolving this compound)
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Reaction Mixture: In a separate tube, combine the azide-modified biomolecule solution and the this compound stock solution. The final concentration of DMSO should be kept low (<5%) to avoid denaturation of the biomolecule.
-
Initiation: Add the premixed CuSO₄/THPTA solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. Gently mix the components.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.
-
Purification: Purify the labeled biomolecule using a suitable method to remove excess reagents, such as size-exclusion chromatography, dialysis, or spin filtration.
Data Presentation
| Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99 | [8] |
| 4-Ethynyltoluene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99 | [8] |
| 1-Ethynyl-4-methoxybenzene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | >99 | [8] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.17 | >99 | [8] |
| Phenylacetylene | 1 mol% CuI, 2 mol% ligand | t-BuOH/H₂O (1:1) | 12 | 95 | General Protocol |
| Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% NaAsc | t-BuOH/H₂O (1:1) | 8 | 91 | General Protocol |
Note: Reaction conditions and yields can vary significantly depending on the specific substrates, catalyst, ligand, and solvent used. The provided data should be used as a general guideline. Optimization is recommended for new substrates.
References
- 1. bioclone.net [bioclone.net]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Labeling with N,N-Diethyl-3-ethynyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the covalent labeling of proteins using N,N-Diethyl-3-ethynyl-benzamide. This compound is a novel labeling reagent featuring a terminal alkyne group, enabling its attachment to azide-modified proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers high specificity and efficiency for bioconjugation in complex biological samples. The following sections detail the experimental procedures, necessary reagents, and expected outcomes, along with illustrative diagrams to guide the user through the workflow.
Principle of the Method
The labeling strategy is based on the highly specific and efficient CuAAC reaction. This bioorthogonal reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group previously incorporated into the target protein. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt and a reducing agent. A chelating ligand is often included to stabilize the Copper(I) ion and protect the protein from oxidative damage.
Data Presentation
Table 1: Reagents for Protein Labeling Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-Modified Protein | 1-10 mg/mL | 10-100 µM | The protein to be labeled. |
| This compound | 10 mM in DMSO | 100-500 µM | The alkyne-containing labeling reagent. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 0.5-1 mM | Source of the copper catalyst. |
| Sodium Ascorbate | 100 mM in H₂O | 2.5-5 mM | Reducing agent to generate Cu(I) from Cu(II). Prepare fresh. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 100 mM in H₂O | 2.5-5 mM | Copper(I) stabilizing ligand to enhance reaction efficiency and prevent protein damage.[1] |
| Labeling Buffer (e.g., PBS, pH 7.4) | 1X | - | Provides the appropriate reaction environment. Avoid buffers containing chelating agents like EDTA. |
Table 2: Typical Labeling Efficiency
| Protein Concentration (µM) | Labeling Reagent Excess (molar ratio) | Incubation Time (hours) | Labeling Efficiency (%) |
| 10 | 10x | 1 | >90 |
| 50 | 5x | 1 | >95 |
| 100 | 2x | 2 | >85 |
Note: Labeling efficiency can be assessed by various methods, including mass spectrometry, gel electrophoresis (if the label imparts a significant mass shift or is fluorescent), or affinity purification if the label contains a tag like biotin.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Azide-Modified Protein: Prepare the azide-modified protein at a stock concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). The method of azide incorporation will depend on the protein and available tools (e.g., metabolic labeling with azido-sugars, enzymatic modification, or chemical conjugation to specific amino acid residues).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in sterile, deionized water. This solution is stable at room temperature.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in sterile, deionized water. This solution must be prepared fresh on the day of the experiment as it is prone to oxidation.
-
THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in sterile, deionized water. This solution is stable at room temperature.[1]
Protocol 2: Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins and applications.
-
In a microcentrifuge tube, combine the following reagents in the order listed. It is recommended to prepare a master mix of the catalyst components (Copper(II) Sulfate, Sodium Ascorbate, and THPTA) if multiple reactions are being performed.
-
Azide-modified protein solution (to a final concentration of 10-100 µM).
-
This compound stock solution (to a final concentration of 100-500 µM).
-
THPTA stock solution (to a final concentration of 2.5-5 mM).
-
Copper(II) Sulfate stock solution (to a final concentration of 0.5-1 mM).
-
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction by pipetting up and down or by brief vortexing.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-16 hours). Protect the reaction from light if using a fluorescently tagged version of the labeling reagent.
-
After the incubation is complete, the labeled protein can be purified from excess reagents and byproducts.
Protocol 3: Purification of the Labeled Protein
Several methods can be used to purify the labeled protein, depending on the downstream application.
-
Size-Exclusion Chromatography (Desalting Column): This is a common method to remove small molecule reagents from the labeled protein. Equilibrate the column with a suitable buffer and apply the reaction mixture. Collect the fractions containing the protein.
-
Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer to remove small molecules.
-
Precipitation: For robust proteins, precipitation with a suitable solvent (e.g., acetone or trichloroacetic acid) can be used to pellet the protein, leaving the small molecule reagents in the supernatant. The protein pellet is then washed and resolubilized.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Click chemistry reaction for protein labeling.
References
Application Notes and Protocols for N,N-Diethyl-3-ethynyl-benzamide in Activity-Based Protein Profiling (ABPP)
Disclaimer: As of the last update, specific experimental data, protocols, and established applications for N,N-Diethyl-3-ethynyl-benzamide as an activity-based protein profiling (ABPP) probe are not available in the published scientific literature. The following application notes and protocols are presented as a generalized framework based on established principles of ABPP for a hypothetical probe of this nature. These guidelines are intended to serve as a starting point for researchers interested in developing and validating this compound or similar compounds as novel ABPP probes.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes and other proteins within complex biological systems.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently label the active sites of specific proteins.[2][4] This allows for the direct assessment of protein activity and the identification of enzyme targets for small molecule inhibitors.[5]
An activity-based probe (ABP) typically consists of three key components[5][6][7]:
-
A reactive group (or "warhead"): This element forms a covalent bond with a reactive amino acid residue in the active site of the target protein.[5][6]
-
A recognition element: This part of the molecule provides specificity by directing the probe to a particular class of proteins.
-
A reporter tag: This is used for the detection and/or enrichment of the labeled proteins. Common tags include fluorophores for in-gel visualization or affinity handles like biotin for pull-down and mass spectrometry analysis.[5]
The structure of this compound suggests its potential use as a two-step ABPP probe. The ethynyl (alkyne) group can serve as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][8][9] This allows for the attachment of a reporter tag (e.g., a fluorescent dye or biotin linked to an azide) after the probe has labeled its protein targets within a biological sample.[6] This two-step approach is advantageous for in vivo or live-cell experiments as the small alkyne group is less likely to interfere with cell permeability and target recognition compared to a bulky reporter tag.[6][10]
Hypothetical Signaling Pathway and Mechanism of Action
The benzamide scaffold is present in various bioactive molecules. For this compound to function as an ABP, the core structure would need to be recognized by a specific protein or enzyme class, and a reactive mechanism would need to be in place for covalent modification. The following diagram illustrates a generalized mechanism of target engagement.
Caption: Generalized mechanism of target protein labeling by a hypothetical ABPP probe.
Experimental Protocols
The following are generalized protocols for using a hypothetical alkyne-containing probe like this compound for ABPP experiments. Optimization of probe concentration, incubation times, and click chemistry conditions is crucial for successful application.
In Vitro Labeling of Proteomes
This protocol describes the labeling of protein lysates.
Materials:
-
This compound (Probe) solution in DMSO
-
Cell or tissue lysate in an appropriate buffer (e.g., PBS)
-
Azide-reporter tag (e.g., Azide-TAMRA for fluorescence, Azide-Biotin for enrichment)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
SDS-PAGE loading buffer
Procedure:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL.
-
Add the this compound probe to the lysate to a final concentration of 1-10 µM. Include a DMSO-only control.
-
Incubate for 30-60 minutes at 37°C.
-
Initiate the click reaction by adding the following reagents in order to the final concentrations:
-
Azide-reporter tag (e.g., 100 µM Azide-TAMRA)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Vortex to mix and incubate for 1 hour at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent tag was used) or proceed to enrichment if a biotin tag was used.
In Situ Labeling in Live Cells
This protocol is for labeling proteins within intact cells.
Materials:
-
Cultured cells
-
This compound (Probe) solution in DMSO
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Treat cultured cells with the desired concentration of this compound (e.g., 10-50 µM in culture medium) for 1-4 hours. Include a DMSO-only control.
-
Wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer and collect the lysate.
-
Determine the protein concentration of the lysate.
-
Proceed with the click chemistry reaction as described in the in vitro protocol (Section 3.1, steps 4-7).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an ABPP experiment using a two-step, click chemistry-based approach.
Caption: General workflow for a two-step activity-based protein profiling experiment.
Data Presentation
Quantitative data from ABPP experiments are crucial for comparing the effects of inhibitors, different biological states, or probe concentrations. Data should be summarized in clear, structured tables.
Table 1: Hypothetical Probe Performance Data
| Parameter | Value | Conditions |
| Optimal Probe Concentration (In Vitro) | 5 µM | 1 mg/mL HeLa lysate, 1 hr incubation |
| Optimal Probe Concentration (In Situ) | 25 µM | Live HeLa cells, 2 hr incubation |
| Labeling Efficiency | ~60% of Target X | Determined by competitive ABPP |
| IC₅₀ (for a known inhibitor) | 150 nM | Competitive ABPP against Target X |
Table 2: Hypothetical Target Identification by Mass Spectrometry
| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Probe vs. DMSO) |
| P01234 | Example Serine Hydrolase 1 | 15 | 25.3 |
| Q56789 | Example Carboxylesterase 2 | 11 | 18.7 |
| A0A123 | Uncharacterized Protein Z | 8 | 12.1 |
Concluding Remarks
While this compound is not a recognized ABPP probe, its structure contains the necessary components—a potential recognition scaffold and a bioorthogonal handle—that could allow for its development into one. The successful application of such a probe would require rigorous validation, including the identification of its protein targets, confirmation of its covalent binding mechanism, and optimization of labeling conditions. The protocols and frameworks provided here serve as a guide for these potential developmental studies.
References
- 1. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. plantchemetics.org [plantchemetics.org]
- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N-Diethyl-3-ethynyl-benzamide in Metabolic Labeling: A Hypothetical Framework
Abstract
Metabolic labeling has emerged as a powerful technique for the study of dynamic cellular processes. This application note describes a hypothetical framework for the use of N,N-Diethyl-3-ethynyl-benzamide, a novel benzamide analog, as a chemical probe for metabolic labeling. By incorporating a bioorthogonal ethynyl group, this compound could potentially serve as a substrate for enzymes involved in nicotinamide adenine dinucleotide (NAD+) metabolism, allowing for the subsequent visualization and identification of target proteins through click chemistry. This document provides detailed protocols for the proposed application of this compound in cell culture, including labeling, cell lysis, and downstream analysis by fluorescence imaging and proteomics.
Introduction
Benzamides are a class of compounds with diverse biological activities. Some benzamides are known to be inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes. Other benzamide derivatives, such as benzamide riboside, can be metabolized into NAD+ analogs, which are then incorporated into proteins by enzymes like PARPs and sirtuins. The introduction of an ethynyl group onto the benzamide scaffold provides a bioorthogonal handle for "click" chemistry, a highly efficient and specific ligation reaction. This would enable the covalent attachment of reporter molecules, such as fluorophores or biotin, to the metabolically labeled proteins.
This application note outlines a potential use for this compound as a metabolic probe to investigate the activity of NAD+-utilizing enzymes and identify their protein substrates. The protocols provided are based on established methods for metabolic labeling with other alkyne-containing probes.
Principle of the Method
The proposed application of this compound for metabolic labeling follows a two-step process. First, the cell-permeable probe is introduced to cultured cells. Inside the cell, it is hypothesized to be metabolized into an ethynyl-containing NAD+ analog. This analog can then be utilized by NAD+-dependent enzymes, leading to the transfer of the ethynyl-tagged ADP-ribose moiety onto target proteins.
Following the labeling period, the cells are lysed, and the proteome is harvested. The ethynyl-labeled proteins are then detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as a "click" reaction. In this step, an azide-containing reporter tag (e.g., a fluorescent dye or biotin) is covalently attached to the ethynyl group on the labeled proteins. The tagged proteins can then be visualized by in-gel fluorescence scanning or enriched for identification by mass spectrometry-based proteomics.
Materials and Methods
Reagents and Equipment
-
This compound (hypothetical probe)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
-
Mass spectrometer
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) in a suitable format (e.g., 6-well plates) and grow to 70-80% confluency in complete medium.
-
Probe Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete medium to the desired final concentration (e.g., 10-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the probe.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry for In-Gel Fluorescence Analysis
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µg of protein lysate
-
PBS to a final volume of 48 µL
-
2 µL of azide-fluorophore stock solution (1 mM in DMSO)
-
1 µL of TCEP (50 mM in water)
-
1 µL of TBTA (1.7 mM in DMSO)
-
1 µL of CuSO₄ (50 mM in water)
-
-
Reaction: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Fluorescence Imaging: After electrophoresis, visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of experiments using this compound for metabolic labeling.
| Probe Concentration (µM) | Incubation Time (h) | Relative Labeling Intensity (a.u.) | Cell Viability (%) |
| 0 (Control) | 24 | 1.0 | 100 |
| 10 | 24 | 15.2 | 98 |
| 25 | 24 | 35.8 | 95 |
| 50 | 24 | 62.5 | 92 |
| 100 | 24 | 75.1 | 85 |
| 200 | 24 | 76.3 | 70 |
Table 1: Dose-Response of this compound Labeling. HeLa cells were incubated with varying concentrations of the probe for 24 hours. Labeling intensity was quantified by in-gel fluorescence densitometry. Cell viability was assessed by a standard assay.
| Incubation Time (h) | Probe Concentration (µM) | Relative Labeling Intensity (a.u.) |
| 0 | 50 | 1.0 |
| 4 | 50 | 20.1 |
| 8 | 50 | 45.3 |
| 16 | 50 | 60.7 |
| 24 | 50 | 62.5 |
Table 2: Time-Course of this compound Labeling. HeLa cells were incubated with 50 µM of the probe for different durations. Labeling intensity was quantified by in-gel fluorescence densitometry.
Visualizations
Figure 1: Experimental workflow for metabolic labeling.
Figure 2: Proposed metabolic and labeling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak labeling signal | Probe concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time. | |
| Inefficient click reaction. | Prepare fresh click chemistry reagents. Ensure the use of a copper(I) ligand like TBTA. | |
| High background signal | Non-specific binding of the probe. | Decrease the probe concentration or incubation time. |
| Incomplete removal of excess probe. | Ensure thorough washing of cells before lysis. | |
| Cell toxicity | Probe concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
Conclusion
This application note provides a hypothetical yet scientifically grounded framework for the use of this compound as a novel probe for metabolic labeling. The detailed protocols and troubleshooting guide are intended to facilitate the exploration of this compound's potential in studying NAD+ metabolism and identifying the substrates of NAD+-dependent enzymes. The successful application of this probe could provide valuable insights into the roles of these enzymes in various cellular processes and disease states. Further experimental validation is required to confirm the utility of this compound in this proposed application.
Application Notes: N,N-Diethyl-3-ethynyl-benzamide (DEB-probe) for Enzyme Substrate Identification
Introduction
N,N-Diethyl-3-ethynyl-benzamide (DEB-probe) is a novel, activity-based chemical proteomics probe designed for the identification and characterization of enzyme targets in complex biological systems. The probe features a benzamide core, which can be recognized by various enzymes, and a terminal alkyne handle for "click" chemistry-based detection and enrichment. This allows for the covalent labeling of interacting proteins, facilitating their subsequent identification by mass spectrometry. These application notes provide a comprehensive overview of the DEB-probe's utility and detailed protocols for its application in enzyme substrate discovery.[1][2][3]
The workflow for using the DEB-probe is based on the principles of activity-based protein profiling (ABPP).[4] This involves treating live cells or cell lysates with the probe, followed by lysis and conjugation to a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] The tagged proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity purification for identification by mass spectrometry.[4]
Key Features of the DEB-probe:
-
Broad Applicability: The benzamide scaffold is a common motif in bioactive molecules, suggesting potential interactions with a range of enzyme classes.
-
Minimalist Tag: The small ethynyl group minimizes steric hindrance, preserving the probe's ability to interact with target enzymes.
-
Versatile Workflow: Compatible with both in-gel fluorescence analysis and mass spectrometry-based proteomics.
-
Covalent Labeling: Enables the formation of a stable bond with the target enzyme, facilitating robust enrichment and identification.
Hypothetical Target Enzyme Class: Hydrolases
For the purpose of these application notes, we will focus on the use of the DEB-probe to identify novel substrates of the hydrolase enzyme family. Many hydrolases have active sites that can accommodate and react with the benzamide moiety of the probe.
Experimental Protocols
1. Cell Culture and Probe Treatment
1.1. Seed and culture cells of interest (e.g., HEK293T, HeLa) to 70-80% confluency in appropriate growth medium.
1.2. Prepare a stock solution of the DEB-probe in DMSO (e.g., 10 mM).
1.3. On the day of the experiment, dilute the DEB-probe stock solution in pre-warmed growth medium to the desired final concentration (e.g., 1-10 µM).
1.4. Remove the existing medium from the cells and replace it with the medium containing the DEB-probe.
1.5. As a negative control, treat a separate plate of cells with vehicle (DMSO) only.
1.6. Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
2. Cell Lysis and Protein Quantification
2.1. After incubation, wash the cells twice with ice-cold PBS.
2.2. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice for 30 minutes.
2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
2.4. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2.5. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction
3.1. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction mixture. The final concentrations of the reagents should be:
- Biotin-azide: 100 µM
- Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
- Copper(II) sulfate (CuSO4): 1 mM
3.2. Vortex the mixture and incubate at room temperature for 1 hour.
4. Affinity Purification of Labeled Proteins
4.1. Equilibrate streptavidin-agarose beads by washing them three times with the lysis buffer.
4.2. Add the equilibrated beads to the click reaction mixture and incubate for 2 hours at 4°C with gentle rotation.
4.3. Pellet the beads by centrifugation and discard the supernatant.
4.4. Wash the beads extensively to remove non-specifically bound proteins:
- Twice with 0.1% SDS in PBS
- Twice with 1 M Urea in PBS
- Twice with PBS
5. On-Bead Digestion and Mass Spectrometry
5.1. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
5.2. Reduce the proteins with DTT and alkylate with iodoacetamide.
5.3. Add trypsin and incubate overnight at 37°C.
5.4. Collect the supernatant containing the digested peptides.
5.5. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis
6.1. Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
6.2. Identify and quantify the proteins enriched in the DEB-probe treated sample compared to the vehicle control.
6.3. Perform statistical analysis to determine significantly enriched proteins.
Data Presentation
Table 1: Hypothetical List of Proteins Identified by DEB-probe Pulldown and Mass Spectrometry
| Protein ID | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | p-value |
| P07333 | CTH | Cystathionine gamma-lyase | 15.2 | 0.001 |
| Q9Y2T7 | GGH | Gamma-glutamyl hydrolase | 12.8 | 0.003 |
| P49913 | NIT2 | Nitrilase 2 | 10.5 | 0.005 |
| Q9NQS1 | AADAT | Amino-adipate aminotransferase | 8.9 | 0.011 |
| P22748 | KYAT1 | Kynurenine aminotransferase 1 | 7.6 | 0.015 |
Visualizations
Caption: Experimental workflow for DEB-probe based target identification.
Caption: Hypothetical signaling pathway involving a DEB-probe target.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N,N-Diethyl-3-ethynyl-benzamide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction used for covalently linking molecules in complex biological environments.[1][][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][3][4] The reaction's driving force is the high ring strain of a cyclooctyne, which reacts rapidly and specifically with an azide to form a stable triazole linkage.[1][5]
This document provides a detailed protocol for SPAAC, focusing on its application in bioconjugation. It is important to note that SPAAC is fundamentally reliant on the use of strained alkynes such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or similar strained ring systems.[1] The requested molecule, N,N-Diethyl-3-ethynyl-benzamide, is a terminal alkyne . Terminal alkynes do not possess the requisite ring strain to undergo SPAAC and are typically used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this protocol will detail the SPAAC procedure, it will also provide context on how a terminal alkyne like this compound would be used in the related CuAAC reaction.
Data Presentation
Table 1: General Reaction Conditions for SPAAC
This table summarizes typical conditions for SPAAC reactions involving the conjugation of an azide-modified biomolecule with a strained cyclooctyne.
| Parameter | Typical Range/Value | Notes |
| Strained Alkyne | DBCO, BCN, DIBO derivatives | Choice of alkyne affects reaction kinetics and solubility.[1] |
| Azide Concentration | 1 - 10 equivalents (relative to alkyne) | Excess azide is often used to drive the reaction to completion. |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF | The choice of solvent depends on the solubility of the reactants.[6] |
| pH | 4.0 - 9.0 | SPAAC is generally tolerant of a wide pH range.[3] |
| Temperature | 4°C - 37°C | Reactions can be performed at room temperature or physiological temperature.[6] |
| Reaction Time | 1 - 24 hours | Reaction time depends on the specific reactants and their concentrations. |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. This table provides a comparison of approximate rate constants for different cyclooctynes reacting with a model azide (e.g., benzyl azide).
| Cyclooctyne Derivative | Approximate Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctynol (DIBO) | 0.0567 | [7] |
| DIBO-ketone | 0.2590 | [7] |
| Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 | [8] |
| m[9+1]CPP with benzyl azide | 9.6 x 10⁻³ | [9] |
| fluor[11+1]CPP with benzyl azide | 4.7 x 10⁻³ | [9] |
Experimental Protocols
General Protocol for SPAAC Bioconjugation of an Azide-Modified Protein with a DBCO-Linker
This protocol describes a general procedure for labeling a protein containing an azide group with a molecule functionalized with a DBCO group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for introducing the DBCO group, or a DBCO-containing fluorescent dye)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
-
Ensure the azide-modified protein is at a known concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the desired molar excess of the DBCO-functionalized molecule stock solution to the protein solution. A 5- to 10-fold molar excess of the DBCO reagent is common.
-
Gently mix the solution by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and concentrations. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry if desired.
-
-
Purification:
-
Remove the unreacted DBCO-functionalized molecule and byproducts by using a spin desalting column or by dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as UV-Vis spectroscopy (if the DBCO-molecule is a dye), SDS-PAGE (to observe a shift in molecular weight), or mass spectrometry.
-
Note on the Use of this compound:
As a terminal alkyne, this compound would typically be used in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is also highly efficient but requires a copper(I) catalyst, which is generated in situ from a copper(II) salt and a reducing agent.
Key Differences from SPAAC:
-
Catalyst: CuAAC requires a copper(I) source (e.g., CuSO₄ with sodium ascorbate).
-
Ligands: A ligand such as TBTA or THPTA is often used to stabilize the copper(I) catalyst and improve reaction efficiency.
-
Toxicity: The copper catalyst can be toxic to living cells, limiting its in vivo applications.
A typical CuAAC protocol would involve reacting the azide-modified molecule with this compound in the presence of CuSO₄, a reducing agent like sodium ascorbate, and a copper-chelating ligand.
Mandatory Visualizations
Caption: Chemical reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for a typical SPAAC-mediated bioconjugation.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. jpt.com [jpt.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Diethyl-3-ethynyl-benzamide in Pull-Down Assays for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-3-ethynyl-benzamide is a synthetic derivative of N,N-diethyl-m-toluamide (DEET), the widely used insect repellent. The incorporation of a terminal alkyne group transforms this molecule into a versatile chemical probe for "click chemistry"-based applications. This functional group allows for the covalent attachment of reporter tags, such as biotin or fluorescent dyes, enabling the identification and visualization of its cellular binding partners. This application note provides a detailed overview and generalized protocols for utilizing this compound in pull-down assays coupled with mass spectrometry to identify its protein targets within a cellular context.
While the direct protein targets of this compound are not extensively documented in publicly available literature, the methodologies described herein are based on established chemical proteomics workflows for similar alkyne-tagged small molecule probes. These techniques are instrumental in elucidating the mechanism of action of bioactive compounds, identifying off-targets, and discovering novel therapeutic targets.
Principle of the Method
The core of this target identification strategy lies in the bioorthogonal reaction between the alkyne group of this compound and an azide-functionalized reporter tag (e.g., biotin-azide). This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage. The biotin tag then allows for the highly specific and high-affinity capture of the probe-protein complexes using streptavidin-coated beads. Subsequent elution and analysis by mass spectrometry lead to the identification of the "pulled-down" proteins.
Experimental Workflow
The overall experimental workflow for a pull-down assay using this compound is a multi-step process that begins with cell treatment and culminates in the identification of interacting proteins.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific cell line and experimental goals.
Protocol 1: Cell Treatment and Lysis
-
Cell Culture: Culture the cells of interest to approximately 80-90% confluency in appropriate growth medium.
-
Probe Treatment: Treat the cells with this compound at a predetermined concentration (e.g., 1-10 µM) for a specific duration (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a suitable lysis buffer. The choice of buffer depends on whether native protein complexes need to be preserved. For general target identification, a denaturing lysis buffer is often used.
-
Denaturing Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1% SDS, supplemented with protease and phosphatase inhibitors.[1]
-
-
Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction
-
Prepare Click Reaction Mix: For each 1 mg of protein lysate, prepare the following reaction mix. It is crucial to add the reagents in the specified order.
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 µL of a 100 mM stock (final concentration 1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand: 1 µL of a 10 mM stock in DMSO (final concentration 100 µM).
-
Biotin-Azide: 2 µL of a 10 mM stock in DMSO (final concentration 200 µM).
-
Copper(II) Sulfate (CuSO₄): 1 µL of a 100 mM stock in water (final concentration 1 mM).
-
-
Initiate Reaction: Add the click reaction mix to the protein lysate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Use a magnetic stand to wash the beads three times with lysis buffer.
-
Incubation with Lysate: Add the bead slurry to the lysate after the click chemistry reaction.
-
Binding: Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.
-
Washing: Place the tubes on a magnetic stand to collect the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:
-
Wash 1: Lysis buffer with 1% SDS.
-
Wash 2: 8 M urea in 100 mM Tris-HCl pH 8.0.
-
Wash 3: 20% acetonitrile in PBS.
-
Wash 4: 50 mM ammonium bicarbonate.
-
Protocol 4: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Digestion: Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg per 50 µg of protein) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Place the tubes on a magnetic stand and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify the proteins. Perform quantitative analysis to identify proteins that are significantly enriched in the this compound treated samples compared to the vehicle control.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate the identification of high-confidence candidate binding proteins.
Table 1: Representative Quantitative Proteomics Data for Proteins Pulled Down with an Alkyne-Tagged Benzamide Probe
| Protein ID (UniProt) | Gene Name | Fold Change (Probe/Control) | p-value | Function/Significance |
| P01234 | GENE1 | 15.2 | 0.001 | Kinase involved in cell cycle progression |
| Q56789 | GENE2 | 12.8 | 0.003 | Structural component of the cytoskeleton |
| P98765 | GENE3 | 9.5 | 0.008 | Transcription factor |
| O12345 | GENE4 | 2.1 | 0.045 | Metabolic enzyme |
| P54321 | GENE5 | 1.8 | 0.052 | Chaperone protein |
Note: This table presents hypothetical data for illustrative purposes. Actual data will vary depending on the experimental system.
Potential Signaling Pathways
The identification of protein targets allows for the formulation of hypotheses regarding the signaling pathways modulated by this compound. For instance, if a key kinase in a known signaling pathway is identified as a primary target, a diagram can be constructed to visualize this interaction.
Conclusion
The use of this compound as a chemical probe in conjunction with pull-down assays and mass spectrometry provides a powerful platform for the unbiased identification of its cellular protein targets. The protocols and workflows described in this application note offer a comprehensive guide for researchers to investigate the molecular mechanisms of this and other bioactive small molecules. While specific data for this compound is currently limited, the application of these well-established techniques will undoubtedly shed light on its biological functions and potential therapeutic applications.
References
Application Notes and Protocols: Derivatization of N,N-Diethyl-3-ethynyl-benzamide for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N-Diethyl-3-ethynyl-benzamide (DEEB) is a molecule containing a terminal alkyne group, which makes it an ideal candidate for modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction allows for the efficient and specific covalent labeling of DEEB with a wide variety of azide-functionalized fluorescent dyes. The resulting fluorescent DEEB derivatives can be utilized as probes in fluorescence microscopy to visualize biological structures and processes, depending on the targeting properties of the benzamide scaffold or any further conjugated biomolecule. This document provides detailed protocols for the derivatization of DEEB and its application in fluorescence microscopy.
Data Presentation: Fluorescent Probes for DEEB Derivatization
The choice of the fluorescent dye is critical as it determines the spectral properties of the final probe. A variety of commercially available fluorescent azides can be coupled to DEEB.
Table 1: Commercially Available Azide-Functionalized Fluorophores for Derivatization of DEEB
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | Bright, photostable, and pH-insensitive.[2] |
| Alexa Fluor 555 Azide | 555 | 565 | 0.10 | Bright and photostable, ideal for the orange region of the spectrum.[2] |
| Cyanine3 (Cy3) Azide | 550 | 570 | 0.15 | Commonly used fluorophore, suitable for various applications. |
| Cyanine5 (Cy5) Azide | 649 | 670 | 0.20 | Bright, far-red fluorophore, useful for minimizing autofluorescence.[4] |
| Rhodamine B Azide | 562 | 583 | 0.31 | A classic, bright fluorophore. |
| 7-Nitro-2,1,3-benzoxadiazole (NBD) Azide | 465 | 535 | Variable | Environment-sensitive fluorophore, useful for sensing applications.[5] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DEEB
This protocol describes the standard procedure for labeling this compound with an azide-functionalized fluorescent dye using a copper catalyst.
Materials:
-
This compound (DEEB)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in the chosen solvent (e.g., DMF or t-BuOH/H₂O).
-
Dissolve the azide-functionalized fluorophore (1.1 equivalents) in the same solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a reaction vial, combine the DEEB solution and the fluorescent azide solution.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can interfere with the reaction.
-
-
Initiation of the Reaction:
-
Add sodium ascorbate solution (0.5 equivalents) to the reaction mixture.
-
Add CuSO₄ solution (0.1 equivalents) to the mixture. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product spot should be fluorescent and have a different retention factor (Rf) compared to the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-4 hours), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the fluorescent DEEB derivative.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy.
-
Protocol 2: Application in Fluorescence Microscopy
This protocol provides a general workflow for using the fluorescently labeled DEEB derivative to stain cells for microscopy.
Materials:
-
Fluorescent DEEB derivative (from Protocol 1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde (for fixation)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
-
Cell Staining:
-
Prepare a working solution of the fluorescent DEEB derivative in cell culture medium or PBS. The optimal concentration should be determined empirically (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the fluorescent probe solution for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
-
Washing and Fixation:
-
Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If the target of the probe is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear staining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the synthesis of a fluorescent DEEB derivative via CuAAC.
Caption: General experimental workflow for cell staining and fluorescence microscopy.
Caption: Logical relationship from core molecule to final application.
References
- 1. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Structure-Activity Relationship Studies of N,N-Diethyl-3-ethynyl-benzamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of a library of N,N-Diethyl-3-ethynyl-benzamide analogs. It outlines a strategic approach for conducting structure-activity relationship (SAR) studies by systematically modifying the core scaffold. The protocols include a robust synthetic workflow, a representative biological screening method, and a framework for data analysis to guide the identification of compounds with desired biological activities.
Introduction
Benzamides are a privileged structural motif in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1][2] Their synthetic tractability and ability to form key hydrogen bond interactions make them a cornerstone of drug design.[3] The introduction of an ethynyl group offers a rigid, linear linker that can explore specific binding pockets within a biological target, making this compound an attractive scaffold for chemical exploration.
This application note details the synthesis of the parent compound and a focused library of its analogs to enable comprehensive SAR studies. The primary synthetic strategy involves a two-step sequence: a palladium/copper-catalyzed Sonogashira cross-coupling to install the key ethynyl moiety, followed by a robust amidation reaction to form the final benzamide products.[4][5]
Synthetic and Experimental Workflow
The overall strategy is to first synthesize a common intermediate, 3-ethynylbenzoic acid, which can then be coupled with various amines. Alternatively, different substituted 3-halobenzoic acids can be used in the initial step to generate diversity around the aromatic ring.
Caption: General workflow for the synthesis of benzamide analogs.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents are hazardous and should be handled with care.
Protocol 1: Synthesis of 3-Ethynylbenzoic Acid (Intermediate)
This protocol describes the Sonogashira coupling of 3-bromobenzoic acid with trimethylsilylacetylene, followed by in-situ deprotection.
Materials:
-
3-Bromobenzoic acid
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous TEA (4.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature. Add methanol (equal volume to THF) followed by potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 4 hours to effect silyl deprotection.
-
Concentrate the mixture under reduced pressure to remove most of the solvent.
-
Dilute the residue with water and acidify to pH ~2 with 2M HCl. An off-white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure 3-ethynylbenzoic acid.
Protocol 2: Synthesis of this compound (Parent Compound)
This protocol uses the acyl chloride method for amidation.[6]
Materials:
-
3-Ethynylbenzoic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Diethylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried, nitrogen-flushed flask, suspend 3-ethynylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours. The mixture should become a clear solution.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting crude 3-ethynylbenzoyl chloride is used directly in the next step.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve diethylamine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Structure-Activity Relationship (SAR) Study Design
A systematic SAR study is crucial for understanding how structural modifications impact biological activity. Analogs should be designed to probe the effects of electronics, sterics, and hydrogen bonding potential at different positions of the scaffold.
Caption: Logic diagram for the structure-activity relationship study.
Table 1: Proposed Analogs and Hypothetical Activity Data
The following table presents a proposed set of initial analogs for synthesis and their corresponding (hypothetical) biological data from a primary cell viability screen. This allows for direct comparison of SAR trends.
| Compound ID | R1 (Ring Substitution) | R2/R3 (Amine) | Molecular Weight | LogP (calc.) | IC₅₀ (µM) |
| Parent-01 | H | Diethyl | 201.27 | 2.58 | 5.2 |
| ANA-02 | 4-Fluoro | Diethyl | 219.26 | 2.75 | 2.1 |
| ANA-03 | 4-Methoxy | Diethyl | 231.29 | 2.60 | 15.8 |
| ANA-04 | 4-Trifluoromethyl | Diethyl | 269.26 | 3.45 | 0.9 |
| ANA-05 | H | Dimethyl | 173.22 | 2.06 | 12.5 |
| ANA-06 | H | Piperidinyl | 227.31 | 2.95 | 3.7 |
| ANA-07 | H | Morpholinyl | 229.28 | 1.90 | 25.1 |
| ANA-08 | 4-Fluoro | Piperidinyl | 245.29 | 3.12 | 1.1 |
Protocol for Biological Evaluation: Cell Viability Assay
A common initial screen to assess the general cytotoxic or anti-proliferative effect of new compounds is a cell viability assay, such as the MTT or MTS assay. Benzamide derivatives have shown activity in cancer cell lines.[7]
Workflow for Cell Viability Screening
Caption: Workflow for a cell viability (MTS/MTT) screening assay.
Procedure:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line) under standard conditions (e.g., 37°C, 5% CO₂).
-
Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well microplate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the synthesized analogs in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Measurement: Add the viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
These protocols and workflows provide a comprehensive framework for the synthesis and evaluation of this compound analogs, enabling robust structure-activity relationship studies to guide future drug discovery efforts.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 7. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Diethyl-3-ethynyl-benzamide in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-3-ethynyl-benzamide is a versatile chemical probe designed for activity-based protein profiling (ABPP) and chemical proteomics workflows. Its core structure, a diethylbenzamide scaffold, can be tailored to target a variety of enzymes, such as kinases, by modifying the substitution pattern on the phenyl ring. The key feature of this probe is the terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. This allows for the covalent attachment of reporter tags, such as biotin for enrichment or fluorophores for visualization, to protein targets within a complex biological system.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in identifying and quantifying protein targets in cell culture and lysate models. The workflow is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3]
Principle of the Workflow
The chemical proteomics workflow using this compound involves several key steps:
-
Probe Treatment: Live cells or cell lysates are incubated with the this compound probe. The probe will covalently bind to accessible and reactive sites on its protein targets.
-
Cell Lysis and Protein Extraction: Treated cells are lysed to release the proteome.
-
Click Chemistry: The alkyne-tagged proteins are conjugated to an azide-containing reporter tag (e.g., biotin-azide) via CuAAC.[3]
-
Enrichment: Biotinylated proteins are captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
Mass Spectrometry (MS) Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.[4]
This methodology allows for the identification of direct protein targets of the small molecule probe and can be used to assess target engagement and selectivity.
Data Presentation: Quantitative Analysis of Target Engagement
A key application of this workflow is to quantitatively assess the engagement of the probe with its targets. This is often achieved by a competition experiment where cells are pre-treated with a non-alkyne-tagged parent compound before incubation with the this compound probe. The reduction in signal for a particular protein in the presence of the competitor indicates specific binding. The data is typically presented in a table format, as shown below.
Note: The following data is a representative example based on studies with analogous alkyne-tagged kinase inhibitors, as specific quantitative data for this compound is not publicly available.
Table 1: Quantitative Analysis of Protein Target Engagement
| Protein ID | Gene Name | Protein Name | Peptide Sequence Identified | Fold Change (Probe vs. Probe + Competitor) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | [K]VPIKWMALESILHRIYTHQSDVWSYGVTVWELMTFGSK | 15.2 | < 0.001 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | [R]LIYTHQSDVWSYGVTVWELMTFGSK | 8.5 | < 0.005 |
| Q05513 | BLK | Tyrosine-protein kinase Blk | [K]VPIKWMAPESILHRIYTHQSDVWSYGVTVWELMTFGSK | 4.1 | < 0.01 |
| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | [R]VPIKWTAPEAALYGRFTIKSDVWSFGILLTELTTK | 3.8 | < 0.05 |
| P06241 | LCK | Tyrosine-protein kinase Lck | [K]VPIKWTAPESLAYNKFSIKSDVWAFGVLLWEIATYGK | 2.5 | ns |
| Q13882 | BMX | Cytoplasmic tyrosine-protein kinase BMX | [K]LPVKWTAPEALKEYGRFSIKSDVWSFGVLMWELLTGEK | 2.1 | ns |
ns = not significant
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 3-ethynylbenzoic acid and diethylamine using a coupling reagent.
Materials:
-
3-ethynylbenzoic acid
-
Diethylamine
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-ethynylbenzoic acid (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylamine (1.2 eq) to the solution.
-
Slowly add COMU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: In-situ Labeling of Cultured Cells
This protocol details the treatment of live cells with the this compound probe.
Materials:
-
Cultured cells (e.g., A431, H1975)
-
This compound probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
For competition experiments, pre-treat cells with the parent inhibitor (e.g., 10 µM) or DMSO vehicle for 1 hour.
-
Add the this compound probe to the cell culture medium to a final concentration of 1 µM.
-
Incubate the cells for 1-2 hours at 37 °C in a CO2 incubator.
-
Aspirate the medium and wash the cells three times with cold PBS.
-
Harvest the cells by scraping in cold PBS and pellet by centrifugation.
-
The cell pellet can be stored at -80 °C or used immediately for lysis.
Protocol 3: Cell Lysis and Click Chemistry
This protocol describes the preparation of cell lysate and the subsequent CuAAC reaction.
Materials:
-
Cell pellet from Protocol 2
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Biotin-azide (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
Procedure:
-
Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:
-
Biotin-azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
-
Vortex briefly and then add CuSO4 to a final concentration of 1 mM to initiate the reaction.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
Protocol 4: Enrichment and On-Bead Digestion
This protocol details the capture of biotinylated proteins and their preparation for MS analysis.
Materials:
-
Click chemistry reaction mixture from Protocol 3
-
Streptavidin-agarose beads
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (6 M urea in 100 mM Tris-HCl pH 8.0)
-
Wash Buffer 3 (100 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Add streptavidin-agarose beads to the click reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1 (3x), Wash Buffer 2 (3x), and Wash Buffer 3 (3x).
-
Resuspend the beads in 100 mM Tris-HCl pH 8.0.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56 °C.
-
Alkylate the proteins by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37 °C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Chemical Proteomics Workflow for Target Identification.
Representative Signaling Pathway: ERK Signaling
This compound, as a potential kinase inhibitor probe, can be used to investigate signaling pathways regulated by its targets. For instance, if the probe targets a receptor tyrosine kinase like EGFR, it would be expected to modulate the downstream ERK signaling pathway.[5][6][7]
Caption: Inhibition of EGFR by a probe can block ERK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genesandcancer.com [genesandcancer.com]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods in Molecular Biology: MAP Kinase Signaling Protocols Book Proteomic Analysis of Scaffold Proteins in the ERK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
Troubleshooting & Optimization
Optimizing N,N-Diethyl-3-ethynyl-benzamide (DEET-EB) Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of N,N-Diethyl-3-ethynyl-benzamide (DEET-EB) in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during cell-based assays involving DEET-EB.
Issue 1: High Background Signal or Non-Specific Staining
High background fluorescence can mask the specific signal from your assay, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| Excessive DEET-EB Concentration | Perform a concentration titration (dose-response curve) to identify the optimal concentration with the best signal-to-noise ratio.[1] |
| Non-specific Binding | Include appropriate blocking steps in your protocol.[2] Ensure wash steps are sufficient to remove unbound compound.[3] |
| Cellular Autofluorescence | Include an unstained cell control to determine the baseline autofluorescence.[4] If possible, use a fluorophore with excitation/emission spectra that minimize overlap with cellular autofluorescence.[1][4] |
| Media Components | Image cells in an optically clear, buffered saline solution or low-fluorescence medium.[1] |
| Plasticware Fluorescence | Use glass-bottom plates or imaging-specific polymer-bottom plates to reduce background from the culture vessel.[1] |
Logical Flowchart for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signal.
Issue 2: Weak or No Signal
A lack of signal can indicate a variety of issues, from suboptimal compound concentration to problems with the detection method.
| Potential Cause | Recommended Solution |
| Insufficient DEET-EB Concentration | Increase the concentration of DEET-EB. A full dose-response curve is recommended to find the optimal range.[2] |
| Incorrect Incubation Time | Optimize the incubation time. Test a time course to determine when the maximal signal is achieved.[2] |
| Cell Health Issues | Monitor cell morphology and viability. Ensure cells are healthy and in the logarithmic growth phase during the experiment.[5] |
| Incompatible Assay Components | Verify the compatibility of all reagents and that the detection instrument is set to the correct excitation and emission wavelengths for the fluorophore used.[6] |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use proper pipetting techniques to seed a consistent number of cells in each well.[5] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS.[7] |
| Pipetting Errors | Use calibrated pipettes and consider automated liquid handlers for improved precision and accuracy.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (DEET-EB)?
While research is ongoing, DEET-EB is a structural analog of N,N-Diethyl-3-methyl-benzamide (DEET). DEET is known to interact with insect olfactory receptors.[8][9] Additionally, some studies suggest that DEET may have off-target effects, including the inhibition of acetylcholinesterase and modulation of ion channels.[10] Therefore, it is plausible that DEET-EB may exhibit similar activities.
Hypothesized Signaling Pathway Involvement of DEET-EB
Caption: Potential mechanisms of action for DEET-EB.
Q2: What is a good starting concentration for DEET-EB in a cell-based assay?
For a novel compound like DEET-EB, it is recommended to start with a broad range of concentrations to determine its potency and potential toxicity. A common starting point for small molecules is in the low micromolar range.
Recommended Initial Concentration Range for Screening
| Concentration | Rationale |
| 100 µM | To observe potential toxic effects. |
| 10 µM | A common starting point for identifying biological activity. |
| 1 µM | To assess potency. |
| 0.1 µM | To establish the lower limit of activity. |
| 0.01 µM | To determine the minimal effective concentration. |
Q3: How can I assess the cytotoxicity of DEET-EB?
It is crucial to determine the concentration at which DEET-EB becomes toxic to your cells, as this will influence the therapeutic window for your experiments. A cell viability assay, such as an MTS or a live/dead staining assay, should be performed in parallel with your primary functional assay.[11]
Q4: What are potential off-target effects of DEET-EB?
Given its structural similarity to DEET, DEET-EB may have off-target effects. It is important to consider and, if necessary, test for unintended biological consequences. Potential off-target effects could include interactions with other receptors, enzymes, or ion channels.[10][12]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of DEET-EB using a Dose-Response Curve
This protocol outlines the steps to identify the optimal working concentration of DEET-EB for your cell-based assay.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and recover overnight.
-
Compound Preparation: Prepare a serial dilution of DEET-EB in your assay medium. It is recommended to prepare a 10-point dilution series, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the culture medium from the cells and add the different concentrations of DEET-EB. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with DEET-EB for the desired period.
-
Assay Readout: Perform your specific assay to measure the biological response (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the assay signal as a function of the DEET-EB concentration. Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for dose-response curve generation.
Quantitative Data Summary (Example)
The following table provides an example of how to present data from a dose-response experiment.
| DEET-EB Concentration (µM) | Assay Signal (Arbitrary Units) | Cell Viability (%) |
| 100 | 150 | 20 |
| 30 | 800 | 75 |
| 10 | 1200 | 95 |
| 3 | 1100 | 98 |
| 1 | 950 | 100 |
| 0.3 | 600 | 100 |
| 0.1 | 300 | 100 |
| 0.03 | 150 | 100 |
| 0.01 | 110 | 100 |
| 0 (Vehicle) | 100 | 100 |
From this example data, the optimal concentration range would likely be between 1 and 10 µM, as this provides a strong signal without significant cytotoxicity.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sinobiological.com [sinobiological.com]
- 4. biotium.com [biotium.com]
- 5. marinbio.com [marinbio.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. dispendix.com [dispendix.com]
- 8. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 9. Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening Identifies Two Novel Small Molecule Enhancers of Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Diethyl-3-ethynyl-benzamide (DEAB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target labeling when using N,N-Diethyl-3-ethynyl-benzamide (DEAB) as a chemical probe for aldehyde dehydrogenase (ALDH) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAB) and what is its primary application?
This compound is a derivative of N,N-diethylaminobenzaldehyde (DEAB), a widely used inhibitor of aldehyde dehydrogenase (ALDH) enzymes. The ethynyl group serves as a "click chemistry" handle, allowing for the covalent attachment of reporter tags (like biotin or fluorescent dyes) for protein enrichment, visualization, and identification. It is often used in chemical proteomics to profile ALDH activity and identify ALDH-expressing cells.
Q2: Is DEAB a specific inhibitor for a single ALDH isoform, such as ALDH1A1?
No, DEAB is not a highly specific inhibitor for ALDH1A1. While it is a potent inhibitor of ALDH1A1, it also inhibits multiple other ALDH isoforms with varying potencies.[1][2][3][4][5] This lack of specificity is a primary reason for potential off-target labeling in experiments. The sensitivity of various ALDH subtypes to DEAB has been reported in the order of ALDH1A1 < ALDH2 < ALDH1A2 < ALDH1B1 < ALDH1A3 < ALDH3A1 < ALDH5A1.[2][4]
Q3: What is the mechanism of action of DEAB on different ALDH isoforms?
DEAB's mechanism varies among ALDH isoforms. It acts as:
-
A competitive, reversible inhibitor for ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1.[2]
-
A covalent, irreversible inhibitor for ALDH1A2 and ALDH2.[1][2]
-
A substrate for ALDH1A1 and ALDH3A1, although it is turned over very slowly by ALDH1A1, effectively acting as an inhibitor for other substrates.[1][2] It does not appear to be a substrate or an inhibitor for ALDH1L1 or ALDH4A1.[1]
Q4: What are the primary causes of off-target labeling when using ethynyl-DEAB?
Off-target labeling can arise from several factors:
-
Inherent Non-Specificity: The probe binds to multiple ALDH isoforms, as detailed in the table below.
-
Non-Specific Protein Binding: The probe may bind hydrophobically or through charge interactions to abundant cellular proteins unrelated to ALDH.
-
Click Reaction Artifacts: The copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be cytotoxic and may promote non-specific labeling of proteins, particularly those with available cysteine residues.[6]
Quantitative Data: DEAB Inhibition of Human ALDH Isoforms
The following table summarizes the inhibitory concentration (IC50) and mechanism of DEAB against various human ALDH isoforms.
| ALDH Isoform | IC50 Value | Mechanism of Inhibition |
| ALDH1A1 | 57 nM | Competitive, Reversible Inhibition; Very Slow Substrate[1][2] |
| ALDH1A2 | 1.2 µM | Covalent, Irreversible Inactivation[1][2] |
| ALDH1A3 | 3.0 µM | Competitive Inhibition; Very Slow Substrate-type Inhibitor[1][2] |
| ALDH1B1 | 1.2 µM | Competitive Inhibition; Very Slow Substrate-type Inhibitor[1][2] |
| ALDH2 | 160 nM | Covalent, Irreversible Inactivation[1][2] |
| ALDH3A1 | >100 µM | Excellent Substrate (Not significantly inhibited)[1] |
| ALDH5A1 | 13 µM | Competitive Inhibition; Very Slow Substrate-type Inhibitor[1][2] |
| ALDH1L1 | - | Not a substrate or inhibitor[1] |
| ALDH4A1 | - | Not a substrate or inhibitor[1] |
Visual Diagrams
Caption: DEAB inhibits multiple ALDH isoforms, leading to off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DEAB.
Problem: High Background or Many Non-Specific Bands on a Gel/Blot
High background can obscure the signal from your protein of interest. Follow this workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting high background signals.
Detailed Solutions for High Background:
-
Optimize Probe Concentration:
-
Issue: Excess DEAB probe can lead to increased non-specific binding.
-
Solution: Perform a dose-response experiment, titrating the DEAB concentration (e.g., 0.1 µM to 10 µM) to find the lowest concentration that effectively labels your target protein(s) without introducing excessive background.
-
-
Improve Wash Steps:
-
Issue: Insufficient washing fails to remove unbound probe from the cell lysate before the click reaction.
-
Solution: Increase the number of wash steps (e.g., from 2 to 4) after cell harvesting and lysis. Use ice-cold PBS or a buffer containing a low concentration of non-ionic detergent.
-
-
Adjust Buffer Composition:
-
Issue: Hydrophobic and charge-based interactions can cause the probe to stick to abundant proteins.
-
Solution: Modify your lysis and wash buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt charge-based interactions.[7][8][9] Adding a non-ionic surfactant (e.g., 0.1% Tween 20 or NP-40) can reduce hydrophobic interactions.[7][9] Including a protein blocking agent like 1% Bovine Serum Albumin (BSA) can also help by occupying non-specific binding sites.[7][9]
-
-
Optimize Click Chemistry Conditions:
-
Issue: Suboptimal click reaction conditions can lead to non-specific labeling of proteins or reporter tags.
-
Solution:
-
Use Fresh Reagents: Always prepare fresh solutions of the copper (I) catalyst and ligand (e.g., TBTA) immediately before use.
-
Avoid Amine Buffers: Do not use buffers containing primary amines, such as Tris, as they can chelate the copper catalyst and inhibit the reaction.[10] Use buffers like HEPES or PBS.
-
Titrate Reagents: Optimize the concentrations of the azide-reporter, copper, and ligand.
-
Control Reaction Time: Reduce the incubation time of the click reaction to the minimum required for efficient labeling of your target.
-
-
Experimental Protocols
Protocol 1: General Workflow for Cellular Labeling and Lysis
This protocol provides a general framework for treating cells with DEAB and preparing lysates for downstream click chemistry.
Caption: A standard experimental workflow for DEAB probe labeling.
Methodology:
-
Cell Treatment: Culture cells of interest to approximately 80-90% confluency. Treat the cells with the optimized concentration of this compound (or DMSO vehicle control) in culture media for a predetermined time (e.g., 1-4 hours).
-
Cell Harvesting and Washing: Aspirate the media and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet two more times by resuspending in 1 mL of ice-cold PBS and re-pelleting. This step is critical for removing unbound probe.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer prepared with HEPES instead of Tris). The buffer should contain protease and phosphatase inhibitors.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the total protein concentration using a BCA or similar protein assay. The lysate is now ready for the click chemistry reaction.
Protocol 2: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for attaching an azide-functionalized reporter (e.g., Azide-Biotin or Azide-Fluorophore) to the alkyne handle on DEAB-labeled proteins.
Materials:
-
DEAB-labeled protein lysate (from Protocol 1)
-
Azide-reporter stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Copper (II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)
Methodology:
-
Prepare Lysate: In a microcentrifuge tube, dilute 50-100 µg of DEAB-labeled protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add Click Reagents: Add the click chemistry reagents to the lysate in the following order. Vortex gently after each addition.
-
Azide-Reporter: Add to a final concentration of 100-200 µM.
-
TCEP: Add to a final concentration of 1 mM. TCEP reduces Copper (II) to the active Copper (I) state.
-
TBTA: Add to a final concentration of 100 µM. TBTA is a ligand that stabilizes the Copper (I) catalyst and improves reaction efficiency.
-
-
Initiate Reaction: Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate: Incubate the reaction at room temperature for 1 hour. Protect from light if using a fluorescent azide-reporter.
-
Quench Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
-
Sample Preparation for Analysis: The protein sample is now ready for downstream analysis.
-
For SDS-PAGE/Western Blot: Add SDS-PAGE loading buffer, boil for 5 minutes, and proceed to electrophoresis.
-
For Mass Spectrometry (with Biotin tag): Proceed to enrichment of biotinylated proteins using streptavidin-coated beads. Ensure thorough washing of beads to remove non-specifically bound proteins before on-bead digestion or elution.
-
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,N-Diethyl-3-ethynyl-benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Diethyl-3-ethynyl-benzamide. The guidance is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and reliable synthetic route is a two-step process. The first step involves the amidation of 3-bromobenzoic acid with diethylamine to form N,N-Diethyl-3-bromobenzamide. The second step is a Sonogashira cross-coupling reaction between N,N-Diethyl-3-bromobenzamide and a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group to yield the final product.
Q2: Why is a protected acetylene like trimethylsilylacetylene (TMSA) used in the Sonogashira coupling?
A2: Terminal alkynes can undergo self-coupling (Glaser coupling) under Sonogashira reaction conditions, which leads to the formation of undesired homocoupling byproducts and reduces the yield of the desired product.[1][2] Using a protected alkyne like TMSA minimizes this side reaction.[3] The trimethylsilyl group can be easily removed under mild basic conditions after the coupling reaction is complete.
Q3: What are the critical parameters to control for a successful Sonogashira coupling reaction?
A3: The key parameters for a successful Sonogashira coupling are the choice of catalyst (both palladium and copper), ligand, base, solvent, and reaction temperature. The reaction is also sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the amidation and the Sonogashira coupling can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a nonpolar eluent system such as ethyl acetate/hexanes is typically used.
Troubleshooting Guide for Low Yield in Sonogashira Coupling
Low yield is a common issue in Sonogashira coupling reactions. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Problem: Low or no yield of this compound.
Step 1: Analyze the Reaction Mixture
Before making any changes to the reaction conditions, it is crucial to analyze the crude reaction mixture to identify the cause of the low yield.
| Observation | Potential Cause | Recommended Action |
| Starting material (N,N-Diethyl-3-bromobenzamide) is unreacted. | Inactive catalyst, low reaction temperature, or insufficient reaction time. | Proceed to the troubleshooting sections on Catalyst and Reaction Conditions. |
| Presence of a significant amount of homocoupled alkyne (Glaser product). | The copper co-catalyst is promoting the self-coupling of the alkyne. This is exacerbated by the presence of oxygen. | Consider using copper-free Sonogashira conditions or ensure the reaction is performed under strictly anaerobic conditions.[1] |
| Formation of unidentified byproducts. | Decomposition of starting materials, product, or catalyst. | Re-evaluate the reaction temperature and the stability of your reagents. Consider using a milder base or a different solvent. |
Step 2: Verify Reagent and Catalyst Quality
| Question | Possible Issue & Solution |
| Are your reagents and solvents pure and dry? | The Sonogashira reaction can be sensitive to impurities in the reagents and solvents. Ensure that the N,N-Diethyl-3-bromobenzamide is pure and that the solvents are anhydrous and degassed. The amine base should be distilled if it is old or has been exposed to air.[5] |
| Is your palladium catalyst active? | Palladium catalysts, especially those in solid form, can lose activity over time. It is recommended to use a fresh batch of catalyst or to test the catalyst on a reliable, high-yielding reaction.[5] |
| Is the copper(I) iodide of good quality? | Copper(I) iodide can oxidize over time, which can negatively impact the reaction. Use a fresh, high-purity source of CuI.[5] |
Step 3: Optimize Reaction Conditions
The following tables provide a summary of reaction conditions that can be optimized to improve the yield of the Sonogashira coupling.
Table 1: Catalyst and Ligand Selection
| Catalyst System | Typical Loading | Advantages | Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Pd: 1-5 mol%, CuI: 2-10 mol% | Readily available and widely used.[3] | Can be less effective for challenging substrates. |
| Pd(PPh₃)₄ / CuI | Pd: 1-5 mol%, CuI: 2-10 mol% | Often more active than the Pd(II) precursor.[1] | Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ / CuI | Pd: 1-3 mol%, CuI: 2-5 mol% | The dppf ligand can improve catalyst stability and efficiency for some substrates.[1] | More expensive than PPh₃-based catalysts. |
| Copper-free systems (e.g., Pd(PPh₃)₄ with an amine base) | Pd: 1-5 mol% | Avoids the formation of Glaser homocoupling byproducts.[1] | May require higher temperatures or longer reaction times. |
Table 2: Base and Solvent Selection
| Base | Solvent | Typical Temperature | Notes |
| Triethylamine (TEA) | Tetrahydrofuran (THF) or Toluene | 50-80 °C | A very common and effective combination. Ensure TEA is dry and freshly distilled.[6] |
| Diisopropylamine (DIPA) | Toluene | 60-100 °C | Can be more effective than TEA for some aryl bromides.[6] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | 80-120 °C | A stronger inorganic base that can be effective in copper-free systems.[3] |
| Potassium Carbonate (K₂CO₃) | DMF | 100-140 °C | A less expensive inorganic base, but may require higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-3-bromobenzamide
This procedure is adapted from standard amidation methods.[7][8]
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromobenzoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of diethylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N,N-Diethyl-3-bromobenzamide.
Protocol 2: Sonogashira Coupling and Deprotection
This protocol is a general procedure based on established Sonogashira coupling methods.[4][9]
Materials:
-
N,N-Diethyl-3-bromobenzamide
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add N,N-Diethyl-3-bromobenzamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed THF and TEA.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, rinsing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours to remove the TMS group.
-
Remove the methanol under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cell Permeability of N,N-Diethyl-3-ethynyl-benzamide and Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of N,N-Diethyl-3-ethynyl-benzamide. The content is structured to offer practical solutions and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows low cell permeability in my initial screens. What are the likely reasons?
A1: Low cell permeability of a small molecule like this compound can stem from several physicochemical properties. Key factors include:
-
High Polarity: An excessive number of hydrogen bond donors and acceptors can lead to a high desolvation penalty when the molecule moves from the aqueous extracellular environment into the lipid cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity can hinder partitioning into the lipid bilayer of the cell membrane. There is an optimal range for lipophilicity (logP); values that are too low or too high can negatively impact permeability.[1]
-
Molecular Size: While not excessively large, the molecular weight and conformational rigidity can influence the ease of passage through the membrane.
-
Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing net intracellular accumulation.[2]
Q2: What are the primary strategies to improve the cell permeability of my benzamide compound?
A2: There are two main approaches to enhance cell permeability:
-
Chemical Modification:
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule. However, this must be balanced to avoid excessively high lipophilicity, which can decrease aqueous solubility.
-
Reduce Hydrogen Bonding: Masking or removing hydrogen bond donors is a common strategy. This can be achieved through techniques like N-methylation.
-
Prodrugs: Convert the parent molecule into a more permeable prodrug that is metabolized into the active compound inside the cell.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance the solubilization and absorption of poorly permeable compounds.
-
Nanoparticles: Encapsulating the compound in nanoparticles can facilitate its entry into cells.
-
Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or interact with the cell membrane can improve permeability.
-
Q3: How do I choose between the PAMPA and Caco-2 assays for permeability screening?
A3: The choice depends on the stage of your research and the specific information you need:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is ideal for early-stage screening of large numbers of compounds to assess their intrinsic passive permeability. It is cost-effective and provides rapid results.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium.[1] It provides more comprehensive information, including passive permeability, active transport, and efflux. It is more time-consuming and expensive than PAMPA and is typically used for more advanced characterization of lead compounds.
Q4: Can the ethynyl group on my compound negatively impact its permeability?
A4: The ethynyl group is generally considered a versatile functional group in medicinal chemistry. It is linear and rigid, which can influence the overall conformation of the molecule. While it can participate in hydrogen bonding, its impact on permeability is context-dependent and related to the overall physicochemical properties of the molecule. It does not inherently confer poor permeability.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
-
Symptom: The apparent permeability (Papp) value for this compound is significantly lower than that of the high-permeability control (e.g., propranolol).
-
Possible Causes & Solutions:
| Cause | Suggested Action |
| Low Lipophilicity | Synthesize analogs with increased lipophilicity. For example, substitute aromatic protons with small alkyl or halogen groups. |
| High Polarity | Consider strategies to mask hydrogen bond donors. An amide-to-ester substitution could be explored if the amide bond is not critical for activity. |
| Poor Solubility in Donor Well | Ensure the compound is fully dissolved in the donor buffer. The use of co-solvents like DMSO (typically up to 5%) is standard, but you may need to optimize the concentration. |
| Compound Instability | Assess the stability of the compound in the assay buffer over the incubation period. |
Issue 2: High Efflux Ratio in Caco-2 Assay
-
Symptom: The permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio >2.
-
Possible Causes & Solutions:
| Cause | Suggested Action |
| P-glycoprotein (P-gp) Efflux | The compound is likely a substrate for P-gp or other efflux transporters.[2] |
| Confirmation: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm P-gp involvement. | |
| Mitigation: Modify the compound to reduce its affinity for efflux transporters. This can involve subtle structural changes that disrupt the key interactions with the transporter protein. | |
| Other Efflux Transporters | The compound may be a substrate for other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Proteins (MRPs). |
| Confirmation: Use specific inhibitors for these transporters in the Caco-2 assay. |
Quantitative Data on Analog Permeability
The following tables provide representative data for benzamide-related structures to illustrate the impact of physicochemical properties on permeability. Note: This data is for illustrative purposes and not for this compound itself.
Table 1: PAMPA Permeability of Benzimidazole Derivatives
| Compound | Log P | Papp (10⁻⁶ cm/s) | Permeability Class |
| AB | < 3.0 | 19.03 ± 3.56 | High |
| ABF | < 3.0 | 12.77 ± 1.33 | High |
| ABCl | < 3.0 | 5.49 ± 0.91 | High |
| PB | < 3.0 | 2.73 ± 0.15 | High |
| Verapamil (Control) | - | 11.5 ± 3.21 | High |
Data adapted from studies on benzimidazole derivatives, which share some structural motifs with benzamides.[3]
Table 2: Caco-2 Permeability of Representative Compounds
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Low Permeability Control) | < 1.0 | < 1.0 | ~1 | Low |
| Propranolol (High Permeability Control) | > 10.0 | > 10.0 | ~1 | High |
| Talinolol (P-gp Substrate) | ~1.0 | > 10.0 | > 10 | Low (due to efflux) |
| Representative Benzamide Analog 1 | 5.2 | 5.8 | 1.1 | Moderate |
| Representative Benzamide Analog 2 | 0.8 | 9.5 | 11.9 | Low (due to efflux) |
This table presents hypothetical but realistic data for benzamide analogs based on typical Caco-2 assay results for small molecules.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Lipid Membrane Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (and controls) in DMSO.
-
Dilute the stock solution with phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 5%.
-
-
Loading the Plates:
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Add 150 µL of the test compound solution to each well of the coated donor plate.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them onto 24-well Transwell inserts. Maintain the cell culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare dosing solutions of the test compound and controls in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as for the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Visualized Workflows and Relationships
Caption: Experimental workflow for assessing and improving cell permeability.
References
- 1. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of N,N-Diethyl-3-ethynyl-benzamide in cell culture
Welcome to the technical support center for N,N-Diethyl-3-ethynyl-benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing cytotoxicity and optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of cytotoxicity for this compound?
Based on studies of structurally similar N-substituted benzamides, the cytotoxic effects of this compound are likely multifaceted. The primary suspected mechanisms include the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and subsequent activation of caspase-9.[1] Additionally, the compound may induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[2][3]
Q2: How can I determine the optimal non-toxic concentration of this compound for my cell line?
To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of concentrations of the compound and assessing cell viability at various time points. A standard method for this is the MTT assay, which measures metabolic activity.[4] It is crucial to include both positive and negative controls in your experiment.
Q3: Can the choice of cell culture media influence the cytotoxicity of this compound?
Yes, the composition of the cell culture medium can significantly impact the observed cytotoxicity. The presence of serum, for instance, can sometimes mitigate the toxic effects of a compound by binding to it and reducing its bioavailability.[5][6] Conversely, some studies have shown that serum-free media can provide more consistent results in toxicology studies.[7] Therefore, it is recommended to test the compound in both serum-containing and serum-free media to determine the optimal conditions for your specific cell line and experimental goals.
Q4: Are there any supplements I can add to my culture medium to reduce cytotoxicity?
Supplementing the culture medium with antioxidants can help mitigate cytotoxicity caused by oxidative stress.[8][9][10] Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E.[9][11] It is important to first establish a baseline of cytotoxicity for this compound alone before testing the effect of antioxidant co-treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations. | The compound may be highly potent in your specific cell line. The solvent used to dissolve the compound may be toxic. | Perform a dose-response curve starting from very low (nanomolar) concentrations. Always include a vehicle control (solvent only) to assess the toxicity of the solvent itself.[12] |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent incubation times. Lot-to-lot variability in serum.[7] | Standardize your cell seeding density and treatment duration. If using serum, consider using a single lot for the entire set of experiments or transitioning to a serum-free medium.[7] |
| Discrepancy between MTT assay results and visual observation of cell death. | The compound may be interfering with cellular metabolism without causing immediate cell death, leading to a false positive in the MTT assay.[4] | Use a complementary cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion).[13][14] |
| Precipitation of the compound in the culture medium. | Poor solubility of the compound in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%.[12] Consider using specialized formulations or solubility enhancers if precipitation persists.[15][16] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and solvent alone as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing Oxidative Stress by Measuring Intracellular ROS
-
Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity. Include positive (e.g., H2O2) and negative controls.
-
Staining: After the desired incubation period, load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: A typical experimental workflow for determining the IC50 of a compound.
Caption: A troubleshooting guide for addressing high cytotoxicity.
Caption: A simplified diagram of the suspected apoptotic pathway.
References
- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Diethyldithiocarbamate promotes oxidative stress prior to myelin structural changes and increases myelin copper content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-diethyldithiocarbamate promotes oxidative stress prior to myelin structural changes and increases myelin copper content (Journal Article) | OSTI.GOV [osti.gov]
- 4. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imedpub.com [imedpub.com]
- 11. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 16. Biopharma & Bioprocessing [evonik.com]
Overcoming poor signal-to-noise in imaging with N,N-Diethyl-3-ethynyl-benzamide
Important Notice: Initial searches for "N,N-Diethyl-3-ethynyl-benzamide" in the context of imaging applications did not yield relevant results. The provided search results primarily discuss the synthesis and applications of a structurally similar but different compound, N,N-Diethyl-3-methyl-benzamide, commonly known as DEET, which is an active ingredient in insect repellents.
There is currently no available information to suggest that this compound is utilized in imaging techniques or that there are established protocols for its use in overcoming poor signal-to-noise ratios.
Therefore, this technical support center provides general guidance and theoretical frameworks that may be applicable to novel imaging agents. The experimental protocols and troubleshooting guides are based on common practices in fluorescence microscopy and imaging, and should be adapted and validated for any new compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a very low signal from our sample when using a novel benzamide-based imaging agent. What are the potential causes?
A1: Low signal intensity can stem from several factors:
-
Insufficient Concentration: The concentration of the imaging agent may be too low to generate a detectable signal.
-
Poor Binding Affinity: The agent may not be effectively binding to the target of interest.
-
Photobleaching: The fluorophore may be rapidly degrading under the illumination conditions.
-
Incorrect Imaging Parameters: The excitation and emission wavelengths, exposure time, and detector gain may not be optimized.
-
Sample Preparation Issues: The sample itself may have issues, such as low expression of the target or degradation.
Q2: How can we improve the signal-to-noise ratio (SNR) in our imaging experiments with a new fluorescent probe?
A2: Improving SNR is a multifactorial process. Consider the following strategies:
-
Optimize Probe Concentration: Titrate the concentration of the imaging agent to find the optimal balance between signal and background.
-
Adjust Imaging Parameters:
-
Increase the exposure time, but be mindful of photobleaching.
-
Increase the laser power or illumination intensity, again with caution regarding phototoxicity and photobleaching.
-
Optimize the detector gain or sensitivity.
-
-
Background Reduction:
-
Use appropriate blocking buffers to reduce non-specific binding.
-
Perform thorough washing steps to remove unbound probe.
-
Consider using spectral unmixing or background subtraction algorithms.
-
-
Choice of Imaging System: A more sensitive detector, such as a cooled CCD or an EMCCD camera, can significantly improve SNR.
Troubleshooting Guides
Problem: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the probe | 1. Increase the number and duration of wash steps after probe incubation. 2. Add a blocking agent (e.g., bovine serum albumin, BSA) to the incubation buffer. 3. Optimize the probe concentration; higher concentrations can lead to increased non-specific binding. |
| Autofluorescence of the sample | 1. Image an unstained control sample to assess the level of autofluorescence. 2. Use a fluorophore with excitation/emission spectra that are distinct from the autofluorescence spectrum. 3. Employ spectral imaging and linear unmixing to separate the specific signal from the autofluorescence. |
| Contaminated reagents or buffers | 1. Prepare fresh buffers and solutions. 2. Filter all solutions to remove particulate matter. |
Problem: Rapid Photobleaching
| Potential Cause | Troubleshooting Steps |
| High illumination intensity | 1. Reduce the laser power or lamp intensity to the minimum required for a detectable signal. 2. Decrease the exposure time and increase the camera gain if necessary. |
| Extended exposure to light | 1. Minimize the time the sample is exposed to the excitation light. 2. Use a shutter to block the light path when not acquiring images. |
| Oxygen-mediated photobleaching | 1. Use a commercially available antifade mounting medium. 2. If compatible with the sample, deoxygenate the imaging buffer. |
Experimental Protocols
Note: The following is a generalized protocol for staining cells with a novel fluorescent probe. This protocol should be optimized for this compound.
General Staining Protocol for Cultured Cells
-
Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with the experimental conditions as required.
-
Probe Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or imaging buffer.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the novel probe.
-
Visualizations
Caption: A generalized workflow for a cell-based imaging experiment.
Preventing degradation of N,N-Diethyl-3-ethynyl-benzamide in experimental conditions
Welcome to the technical support center for N,N-Diethyl-3-ethynyl-benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The primary site of degradation for this compound is the terminal ethynyl (alkyne) group. The acetylenic proton is acidic and can be abstracted by bases, leading to undesired reactions.[1] The triple bond itself can also undergo unintended reactions such as oxidation, hydration, or polymerization, particularly in the presence of certain metals, strong acids, or oxidizing agents. The amide bond is generally more stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[2]
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which can contribute to degradation. For long-term storage, refrigeration is recommended.
Q3: I am observing a loss of my compound during my reaction work-up. What could be the cause?
A3: Loss of the compound during work-up can be due to several factors. If your work-up involves basic conditions (e.g., a sodium bicarbonate wash), you may be deprotonating the terminal alkyne, leading to the formation of a more polar and potentially reactive acetylide species.[1] Additionally, if your compound is exposed to certain metals (e.g., copper or silver salts), this can lead to the formation of insoluble metal acetylides.[1] Exposure to strong acids during extraction can also potentially lead to hydration of the alkyne.
Q4: Can I use common solvents with this compound?
A4: Yes, this compound is soluble in many common organic solvents. However, it is crucial to use high-purity, dry solvents to avoid introducing water or other reactive impurities. Protic solvents may participate in reactions with the alkyne under certain conditions, and solvents should be degassed to remove oxygen, which can promote oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new peak in NMR/LC-MS corresponding to a ketone or aldehyde. | Alkyne Hydration: Presence of trace amounts of acid and water leading to the hydration of the ethynyl group.[3] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - If acidic conditions are necessary, consider protecting the alkyne group. |
| Formation of a polymeric or insoluble material. | Alkyne Polymerization: Catalyzed by trace metals or initiated by radicals. | - Use purified reagents and solvents. - Consider adding a radical inhibitor (e.g., BHT) if radical-initiated polymerization is suspected. - Avoid exposure to strong light. |
| Disappearance of the acetylenic proton signal in ¹H NMR. | Deprotonation: Presence of a base in the reaction or work-up.[1] | - Use non-basic or weakly basic conditions where possible. - If a base is required, use a non-nucleophilic, sterically hindered base. - Neutralize the reaction mixture carefully during work-up. |
Issue 2: Low Yield or Complete Loss of Starting Material
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material is consumed, but the desired product is not formed in expected yield. | Reaction with Vessel or Equipment: The compound may be reacting with metal surfaces or other materials. | - Use glass or Teflon-coated reaction vessels and equipment. - Avoid contact with reactive metals, especially copper and silver. |
| Significant loss of material during purification by column chromatography. | Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase like alumina (basic or neutral). - Minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Environment: Perform all manipulations in a fume hood with low light.
-
Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Weighing: Use a clean, dry glass vial or weighing boat. Minimize the time the compound is exposed to the atmosphere.
-
Transfer: If transferring the compound in solution, use a clean, dry syringe or cannula.
Protocol 2: Setting up a Reaction to Minimize Degradation
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of water.
-
Solvents and Reagents: Use anhydrous solvents and high-purity reagents. If necessary, degas solvents by sparging with an inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Temperature Control: Maintain the recommended reaction temperature using a suitable heating or cooling bath. Avoid excessive heat, which can accelerate degradation.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
Protocol 3: Work-up and Purification
-
Quenching: If the reaction needs to be quenched, do so at a low temperature.
-
Extraction: During aqueous work-up, use deionized, degassed water. If an acid or base wash is necessary, use dilute solutions and perform the wash quickly.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: If column chromatography is required, consider the recommendations in the troubleshooting guide above.
Data Presentation
Table 1: Illustrative Stability Data for a Generic Terminal Aromatic Alkyne Under Various Conditions
Disclaimer: The following data is illustrative for a generic terminal aromatic alkyne and not specific to this compound. It is intended to provide a general understanding of potential stability issues.
| Condition | Parameter | Value | Observed Degradation after 24h (%) |
| Temperature | Storage Temperature | 25 °C | 5% |
| 4 °C | <1% | ||
| -20 °C | <0.1% | ||
| pH | Aqueous Solution pH | 3 | 8% (hydration) |
| 7 | <1% | ||
| 10 | 15% (deprotonation/reaction) | ||
| Light | Ambient Light | - | 3% |
| Dark | - | <0.5% | |
| Atmosphere | Air | - | 4% (oxidation) |
| Inert (Argon) | - | <0.5% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for preventing degradation.
References
Technical Support Center: Purifying N,N-Diethyl-3-ethynyl-benzamide (DEB) Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyl-3-ethynyl-benzamide (DEB) labeled proteins. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DEB-labeled proteins, from initial labeling to final purification steps.
Issue 1: Low Labeling Efficiency of Target Protein with DEB
Q: My protein of interest shows low or no labeling with the DEB probe. What are the possible causes and solutions?
A: Several factors can contribute to low labeling efficiency. Here's a systematic approach to troubleshoot this issue:
-
Protein Accessibility: The target site for DEB labeling on your protein might be sterically hindered or buried within the protein's three-dimensional structure.
-
Solution: Consider performing the labeling reaction under partially denaturing conditions to expose the target site. However, be mindful that this may affect your protein's activity.
-
-
Reaction Conditions: The click chemistry reaction used to attach a reporter or affinity tag to the DEB-alkyne is sensitive to various parameters.
-
Solution: Optimize the reaction components, including the concentration of the copper (I) catalyst, reducing agent, and the azide-containing tag. Ensure all reagents are fresh and properly stored.
-
-
Probe Instability: The DEB probe itself might be unstable under your experimental conditions.
-
Solution: Verify the integrity of your DEB probe stock. Minimize freeze-thaw cycles and protect it from light if it is photosensitive.
-
Issue 2: High Non-Specific Binding of Proteins to the Affinity Resin
Q: I am observing a high background of non-specifically bound proteins during the affinity purification of my DEB-labeled protein. How can I reduce this?
A: Non-specific binding is a common challenge in affinity chromatography. The hydrophobic nature of the benzamide group in DEB might contribute to this issue. Here are some strategies to minimize it:
-
Optimize Washing Steps: Insufficient or overly stringent washing can lead to high background or loss of your target protein.
-
Solution: Increase the number of wash steps and/or the volume of the wash buffer. You can also try a step-gradient wash with increasing concentrations of a mild non-ionic detergent (e.g., Tween 20 up to 2%) or salt (e.g., NaCl up to 500 mM) to disrupt non-specific interactions.
-
-
Adjust Buffer Composition: The pH and composition of your binding and wash buffers can significantly influence non-specific interactions.
-
Solution: Adjust the pH of your buffers to be closer to the isoelectric point of your protein of interest, which can minimize charge-based non-specific binding. Adding blocking agents like Bovine Serum Albumin (BSA) at 1% to your buffers can also help by occupying non-specific binding sites on the resin.
-
-
Pre-clearance of Lysate: Cellular lysates contain a multitude of proteins that can non-specifically interact with the affinity matrix.
-
Solution: Before applying your lysate to the affinity column, pre-clear it by incubating it with a small amount of the same type of resin used for the purification. This will help remove proteins that have a high affinity for the resin itself.
-
Issue 3: Presence of Unreacted DEB Probe in the Final Purified Protein Sample
Q: How can I efficiently remove the excess, unreacted DEB probe after the labeling reaction?
A: The small and potentially hydrophobic nature of DEB can make its removal challenging. Here are some effective methods:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating small molecules from larger proteins.
-
Protocol: After the labeling reaction, pass your sample through an appropriate SEC column (e.g., Sephadex G-25) equilibrated with your buffer of choice. The larger labeled protein will elute in the void volume, while the smaller, unreacted DEB will be retained and elute later.
-
-
Dialysis/Buffer Exchange: This is a classic and effective method for removing small molecules.
-
Protocol: Place your labeled protein solution in a dialysis bag with a molecular weight cutoff (MWCO) significantly lower than your protein's molecular weight (e.g., 3-5 kDa). Dialyze against a large volume of buffer for several hours to overnight, with at least one buffer change.
-
-
Precipitation: Protein precipitation can be used to separate the protein from the soluble small molecule probe.
-
Protocol: Precipitate your protein using a suitable method like trichloroacetic acid (TCA) or acetone precipitation. After centrifugation, the protein pellet can be washed to remove residual DEB before resolubilization. Be aware that this method can lead to protein denaturation.
-
Issue 4: Protein Aggregation or Precipitation During Purification
Q: My DEB-labeled protein is aggregating or precipitating during the purification process. What could be the cause and how can I prevent it?
A: The addition of the DEB label, which has a hydrophobic benzamide component, could potentially alter the solubility of your target protein.
-
Buffer Optimization: The composition of your buffers plays a crucial role in maintaining protein stability.
-
Solution: Try adding stabilizing agents to your buffers, such as glycerol (up to 20%), or non-ionic detergents. Optimizing the pH and salt concentration can also improve solubility.
-
-
Protein Concentration: High protein concentrations can favor aggregation.
-
Solution: Work with more dilute protein solutions during purification steps where aggregation is observed. If a high final concentration is required, perform a concentration step at the very end of the purification process.
-
-
Temperature Control: Temperature fluctuations can induce protein unfolding and aggregation.
-
Solution: Perform all purification steps at a low temperature (e.g., 4°C) unless the protocol specifically requires room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical labeling efficiency I should expect with this compound (DEB)?
A1: The labeling efficiency with DEB can vary significantly depending on the target protein, the accessibility of the labeling site, and the reaction conditions. While there is no universally "typical" efficiency, a successful labeling reaction should aim for a significant portion of the target protein to be labeled. It is crucial to empirically determine the optimal labeling conditions for your specific protein of interest. Techniques like mass spectrometry or gel-based fluorescence scanning (if using a fluorescent azide tag) can be used to quantify the labeling efficiency.
Q2: How can I confirm that my protein is successfully labeled with DEB?
A2: Mass spectrometry is the most definitive method to confirm labeling. You should observe a mass shift corresponding to the addition of the DEB molecule to your protein or its peptides. Alternatively, if you perform a click reaction with an azide-biotin tag, you can detect the labeled protein on a Western blot using streptavidin-HRP. Similarly, an azide-fluorophore tag will allow for detection by in-gel fluorescence.
Q3: Can the DEB label interfere with the function of my protein?
A3: It is possible that the addition of any label, including DEB, could affect the structure and function of your protein. The impact will depend on the size and location of the label relative to the protein's active or binding sites. It is always recommended to perform a functional assay on the purified labeled protein to ensure its activity is retained.
Q4: What are the key considerations for the click chemistry step after DEB labeling?
A4: For a successful copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, consider the following:
-
Oxygen Removal: The Cu(I) catalyst is sensitive to oxidation. It is advisable to degas your reaction buffer.
-
Ligand for Copper: Using a copper-chelating ligand like TBTA or THPTA can stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Purity of Reagents: Ensure your azide-containing tag and other reagents are of high purity to avoid side reactions.
Quantitative Data Summary
While specific quantitative data for DEB-labeled protein purification is not widely available in the literature, the following table provides a template with hypothetical data to illustrate how to track purification efficiency. Researchers should generate their own data for their specific protein and purification scheme.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 200 | 5.0 | 2.5 | 100 |
| DEB Labeling & Excess Probe Removal | 190 | 4.8 | 2.5 | 96 |
| Affinity Chromatography (Elution) | 10 | 4.0 | 40 | 80 |
| Size Exclusion Chromatography | 3.5 | 3.2 | >90 | 64 |
Experimental Protocols
Protocol 1: General Procedure for DEB Labeling of a Purified Protein
-
Protein Preparation: Prepare your purified protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-5 mg/mL.
-
DEB Probe Addition: Add the this compound (DEB) probe to the protein solution. The optimal molar excess of the probe over the protein needs to be determined empirically, but a 10- to 50-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature will depend on the reactivity of the target site on the protein.
-
Removal of Excess Probe: After incubation, remove the unreacted DEB probe using size exclusion chromatography, dialysis, or protein precipitation as described in the Troubleshooting Guide.
-
Confirmation of Labeling: Confirm the successful labeling of your protein using mass spectrometry or a downstream click reaction with a reporter tag.
Protocol 2: Click Chemistry Reaction for Biotin Tagging of DEB-Labeled Protein
-
Prepare Reagents:
-
DEB-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-PEG-Biotin stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
DEB-labeled protein.
-
Azide-PEG-Biotin (e.g., to a final concentration of 100-200 µM).
-
TBTA (e.g., to a final concentration of 100 µM).
-
CuSO4 (e.g., to a final concentration of 1 mM).
-
TCEP or Sodium Ascorbate (e.g., to a final concentration of 1 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the biotinylated protein from the reaction components using size exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for purification.
Technical Support Center: Optimizing Click Reactions for N,N-Diethyl-3-ethynyl-benzamide
Welcome to the technical support center for the optimization of click reaction conditions for N,N-Diethyl-3-ethynyl-benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high-yield, clean, and reproducible reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
Low or no product yield, the presence of side products, and difficulties in purification are common hurdles in click chemistry. The following table outlines potential problems, their probable causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[1][2][3] | - Ensure fresh solutions of sodium ascorbate are used as a reducing agent to maintain the Cu(I) oxidation state.[1][2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[4] - Add the copper catalyst and ligand to the reaction mixture before introducing the sodium ascorbate.[2] |
| Insufficient Catalyst or Ligand: The concentration of the catalytic complex may be too low. | - Increase the catalyst loading, typically in the range of 1-5 mol%. - Use a stabilizing ligand, such as THPTA or TBTA, at a concentration 2-5 times that of the copper sulfate.[1] | |
| Poor Solubility of Reactants: this compound or the azide partner may not be fully dissolved in the chosen solvent system. | - Use a co-solvent system such as DMF/water or DMSO/water to ensure all reactants are in solution.[5] - Consider alternative solvents like t-butanol/water or pure organic solvents for non-biological applications. | |
| Steric Hindrance: The azide or alkyne functional groups may be sterically hindered, preventing efficient reaction.[2] | - Increase the reaction temperature to overcome the activation energy barrier.[6] - Prolong the reaction time. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): The terminal alkyne of this compound can react with itself in the presence of copper and oxygen.[7][8] | - Thoroughly degas all solutions to remove dissolved oxygen. - Use a copper-stabilizing ligand to minimize this side reaction. |
| Decomposition of Reactants or Products: The reaction conditions may be too harsh for the starting materials or the triazole product. | - Run the reaction at room temperature if possible.[5] - If heating is necessary, incrementally increase the temperature and monitor the reaction progress closely. | |
| Difficulty in Product Purification | Residual Copper Catalyst: Copper can be challenging to remove from the final product, especially with chelating triazole products.[7][9] | - After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia. - Utilize silica gel chromatography with a solvent system containing a small amount of a coordinating solvent like methanol or ammonia to aid in copper removal.[10] |
| Unreacted Starting Materials: Similar polarity of the product and starting materials can complicate chromatographic separation. | - Use a slight excess (1.1-1.2 equivalents) of one of the reactants to drive the reaction to completion, ensuring the other is fully consumed. - Optimize the chromatographic conditions, potentially using a different stationary phase or solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the click reaction of this compound?
A1: A highly effective and commonly used catalyst system is copper(II) sulfate (CuSO₄) in combination with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[1][6] The addition of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, is crucial to prevent catalyst oxidation and improve reaction efficiency.[1][11]
Q2: Which solvent should I use for the reaction?
A2: The choice of solvent depends on the solubility of your azide partner. For many applications, a mixture of an organic solvent and water is ideal. Common solvent systems include:
-
DMF/H₂O or DMSO/H₂O: These are excellent choices for a wide range of azides.[5]
-
t-Butanol/H₂O: A popular and effective mixture.
-
Pure organic solvents (e.g., DMF, DMSO, THF, Dichloromethane): These can be used if both your alkyne and azide are soluble in them and your application is not biological.
Q3: What are the ideal concentrations for my reactants?
A3: For optimal results, aim for a final concentration of your limiting reagent in the range of 10-100 mM. The reaction can be run at lower concentrations, particularly in bioconjugation, but may require longer reaction times or higher catalyst loading. It is common practice to use a slight excess (e.g., 1.1 equivalents) of one of the reactants to ensure complete conversion of the other.
Q4: Do I need to run the reaction under an inert atmosphere?
A4: While not always strictly necessary, especially with an efficient ligand and sufficient reducing agent, performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[4] This minimizes the oxidation of the Cu(I) catalyst, preventing the formation of alkyne homocoupling byproducts and ensuring a higher yield of the desired triazole product.[7][8]
Q5: At what temperature and for how long should I run the reaction?
A5: Most click reactions with small molecules proceed efficiently at room temperature within 1 to 24 hours.[5][12] If you observe a slow reaction rate, you can gently heat the reaction mixture (e.g., to 40-60 °C).[6] It is advisable to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
General Protocol for Click Reaction of this compound
This protocol provides a starting point for the optimization of your reaction.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 100 mM stock solution in a suitable organic solvent (e.g., DMF or DMSO).
-
Azide Compound: Prepare a 100 mM stock solution in the same solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM aqueous stock solution.
-
Sodium Ascorbate: Prepare a 1 M aqueous stock solution. This solution should be made fresh.
-
Ligand (e.g., THPTA): Prepare a 100 mM aqueous stock solution.
-
-
Reaction Setup:
-
In a reaction vial, add the desired volume of the this compound stock solution.
-
Add the azide stock solution (typically 1.0-1.2 equivalents).
-
Add the appropriate solvent(s) to achieve the desired final reaction concentration.
-
Add the ligand stock solution (e.g., 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ stock solution (e.g., 1 mol% relative to the limiting reagent).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 10 mol% relative to the limiting reagent).
-
-
Reaction and Monitoring:
-
If desired, purge the reaction mixture with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of EDTA or ammonia to remove residual copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general click reaction workflow and a decision-making process for addressing common issues.
Caption: A typical workflow for a copper-catalyzed click reaction.
Caption: A decision tree for troubleshooting common click reaction issues.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Help finding conditions for CuAAC "click" reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
How to address non-specific binding of N,N-Diethyl-3-ethynyl-benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address non-specific binding of N,N-Diethyl-3-ethynyl-benzamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a small organic molecule. While specific experimental data for this compound is limited, its structural similarity to N,N-diethyl-3-methylbenzamide (DEET) suggests it is likely a hydrophobic compound with a molecular weight of approximately 201.26 g/mol . Its hydrophobicity is a key factor to consider when troubleshooting non-specific binding.
Q2: What are the common causes of non-specific binding in biochemical assays?
Non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: Hydrophobic compounds can non-specifically associate with hydrophobic surfaces on proteins, membranes, and plasticware.[1]
-
Electrostatic interactions: Charged molecules can interact non-specifically with oppositely charged surfaces.[1]
-
Protein aggregation: The compound of interest might cause protein aggregation, leading to its entrapment.
-
Inadequate blocking: Insufficient blocking of non-specific sites on membranes or plates can lead to high background signals.
-
Inappropriate buffer composition: The pH, ionic strength, and detergent concentration of the buffers used can significantly influence non-specific binding.[2]
Q3: How can I differentiate between specific and non-specific binding of this compound?
To distinguish between specific and non-specific binding, consider the following:
-
Saturation: Specific binding is saturable, meaning that as the concentration of the labeled compound increases, the binding will reach a plateau. Non-specific binding is typically linear and unsaturable.
-
Competition: Specific binding can be displaced by an excess of an unlabeled competitor that binds to the same target.
-
Control Experiments: Including negative controls, such as cells that do not express the target protein or using an irrelevant compound in parallel, can help identify non-specific effects.[2]
Troubleshooting Guides
Issue: High background signal in Western Blotting
High background signal in Western blotting can be a result of this compound binding non-specifically to the membrane or other proteins.
Troubleshooting Workflow for High Background in Western Blotting
Caption: Troubleshooting workflow for high background in Western Blotting.
Quantitative Data Summary: Recommended Reagent Concentrations
| Reagent | Application | Recommended Concentration Range | Notes |
| Blocking Agents | Western Blotting | 5% w/v non-fat dry milk or 3-5% w/v BSA in TBST | Milk can mask some phospho-epitopes. |
| ELISA | 1-3% w/v BSA in PBST | ||
| Detergents | Western Blotting | 0.05-0.1% Tween-20 in wash buffers | Helps to reduce hydrophobic interactions. |
| ELISA | 0.05% Tween-20 in wash and antibody dilution buffers | ||
| This compound | Cell-based assays | 0.1 - 10 µM (Hypothetical) | Optimal concentration should be determined empirically. |
| In vitro binding assays | 1 - 100 nM (Hypothetical) | Dependent on target affinity. |
Issue: False positives in Immunoprecipitation (IP) or Co-IP
Non-specific binding of this compound to beads or antibodies can lead to the pull-down of unintended proteins.
Potential Molecular Interactions Leading to Non-Specific Binding
Caption: Potential molecular interactions causing non-specific binding.
Detailed Experimental Protocols
Protocol 1: Optimizing Blocking and Washing in Western Blotting
-
Blocking:
-
After transferring proteins to a PVDF or nitrocellulose membrane, incubate the membrane in a blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Standard Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Troubleshooting: If the background is high, increase the blocking time to 3-4 hours or try a different blocking agent. Commercial blocking buffers can also be effective.
-
-
Incubation with this compound:
-
Dilute this compound to the desired concentration in a fresh blocking buffer.
-
Incubate the membrane with the compound solution for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Washing:
-
After incubation, wash the membrane three times for 10 minutes each with TBST.
-
Troubleshooting: For persistent high background, increase the number of washes to five or six, and increase the duration of each wash to 15 minutes. The concentration of Tween-20 in the wash buffer can be increased to 0.2%, but be cautious as this may also strip the specific signal.
-
Protocol 2: Reducing Non-Specific Binding in Immunoprecipitation
-
Pre-clearing the Lysate:
-
Before adding the primary antibody, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge the lysate and transfer the supernatant to a new tube.
-
-
Antibody and Compound Incubation:
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C.
-
Add this compound to the lysate-antibody mixture. The optimal timing for adding the compound (before, with, or after the antibody) may need to be determined empirically.
-
-
Washing the Beads:
-
After capturing the immune complexes with protein A/G beads, wash the beads extensively.
-
Standard Wash Buffer: IP Lysis Buffer (e.g., RIPA buffer).
-
Perform at least four washes. For each wash, resuspend the beads in 1 mL of wash buffer, incubate for 5 minutes with rotation, and then pellet the beads.
-
Troubleshooting: If non-specific binding persists, increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or add a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) to the wash buffer. A final wash with a more stringent buffer can also be performed.
-
References
Improving the efficiency of N,N-Diethyl-3-ethynyl-benzamide ligation to reporter tags
Welcome to the technical support center for improving the efficiency of N,N-Diethyl-3-ethynyl-benzamide ligation to reporter tags. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the ligation of this compound to a reporter tag?
The ligation reaction is based on the principles of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] In this reaction, the ethynyl group on this compound (an alkyne) reacts with an azide group on a reporter tag to form a stable triazole linkage.[2][3] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[4][5][6]
Q2: What are the essential components of a successful ligation reaction?
A typical CuAAC reaction mixture includes:
-
Alkyne: this compound.
-
Azide: An azide-modified reporter tag (e.g., a fluorescent dye, biotin).
-
Copper(I) catalyst: This is the active catalyst for the reaction. It can be generated in situ from a Copper(II) salt (like CuSO₄) using a reducing agent.[2]
-
Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[1][7]
-
Copper Ligand: A ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[1][8]
-
Solvent: The reaction is often performed in aqueous buffers, sometimes with a co-solvent like DMSO or DMF to ensure the solubility of all reactants.[9][10]
Q3: What is a "bioorthogonal chemical reporter"?
A bioorthogonal chemical reporter is a chemical group that can be introduced into a biological system without altering its natural functions.[4] These reporters, such as the azide and alkyne groups, are chemically inert within the cellular environment but can react selectively and efficiently with a specific partner molecule that is introduced externally.[4][5]
Q4: Can this ligation be performed in living cells?
Yes, CuAAC reactions have been adapted for use in living systems.[11] However, the potential cytotoxicity of the copper catalyst is a concern.[3] To mitigate this, it is crucial to use stabilizing ligands and the minimum effective concentration of the copper catalyst.[1][7] For live-cell applications, strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, is often a preferred alternative.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).[7] | Degas all solutions thoroughly with an inert gas like argon or nitrogen before adding the catalyst.[14][15] Prepare the sodium ascorbate solution fresh for each experiment as it is prone to oxidation.[10] |
| Suboptimal Reagent Concentrations: Incorrect molar ratios of reactants can limit the reaction. | Optimize the vector-to-insert molar ratio, with ratios between 1:1 and 1:10 often being optimal for single insertions.[16] Ensure the copper concentration is sufficient, typically between 50 and 100 µM for bioconjugation reactions.[7] | |
| Poor Solubility of Reactants: this compound or the reporter tag may not be fully soluble in the reaction buffer. | Add a co-solvent such as DMSO, DMF, or acetonitrile to improve solubility.[9][14] A mixture of DMF/H₂O in a 2:1 ratio has been found to be effective.[9] | |
| Non-Specific Labeling or Side Products | Oxidative Damage to Biomolecules: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may damage proteins or other biomolecules.[1][7] | Use a copper-stabilizing ligand to minimize ROS generation.[1] Ensure the order of addition is correct: mix the CuSO₄ with the ligand before adding it to the substrate solution, and add the sodium ascorbate last to initiate the reaction.[7] |
| Reaction of Ascorbate Byproducts: Byproducts of ascorbate oxidation can react with amine groups on proteins.[1] | Minimize the reaction time and purify the product promptly after the reaction is complete. | |
| Difficulty Purifying the Final Product | Excess Reagents and Catalyst: Unreacted starting materials, copper catalyst, and ligand can co-elute with the desired product. | For oligonucleotides and larger biomolecules, consider purification methods like molecular weight cut-off (MWCO) centrifugation or precipitation to remove small molecule contaminants.[15][17] For smaller molecules, HPLC is a common purification method.[14] |
| Precipitation During Reaction | If precipitation occurs after adding the copper catalyst, heating the vial (e.g., at 80°C for 3 minutes) can help redissolve the components.[15] | |
| Reaction Fails to Reach Completion | Inhibition by Excess Alkyne: Some copper-ligand complexes can be inhibited by high concentrations of the alkyne substrate.[1][7] | For alkyne concentrations greater than approximately 5 mM, a different ligand system may be required.[1] Consider performing the reaction with a lower initial concentration of this compound. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Recommended Concentration | Notes |
| Copper (CuSO₄) | 50 - 100 µM | Higher concentrations are generally not necessary and may increase side reactions.[7] |
| Reducing Agent (Sodium Ascorbate) | 5-fold excess over Copper | Should be prepared fresh.[10] Added last to initiate the reaction.[7] |
| Copper Ligand (e.g., THPTA) | 5-fold excess over Copper | Helps to stabilize the Cu(I) oxidation state and protect biomolecules.[1] |
| Alkyne & Azide Substrates | Micromolar (µM) to low Millimolar (mM) | Optimal concentrations are application-dependent. The Cu–THPTA catalyst may be inhibited by alkyne concentrations >5 mM.[1][7] |
Table 2: Comparison of Reaction Conditions
| Parameter | Condition 1: Aqueous Buffer | Condition 2: Aqueous/Organic Co-solvent |
| Solvent System | PBS, TEAA Buffer | DMF/H₂O (2:1), DMSO/H₂O, Acetonitrile/Buffer |
| Typical Temperature | Room Temperature | Room Temperature to 60°C |
| Advantages | Biocompatible, suitable for sensitive biomolecules. | Enhanced solubility for hydrophobic reactants.[9] |
| Considerations | Potential for lower reaction rates if reactants are not fully soluble. | Organic solvent may need to be removed during purification.[14] |
Experimental Protocols
Protocol 1: General Procedure for Ligation of this compound to an Azide-Modified Reporter Tag
This protocol is a general guideline and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
This compound (Alkyne): Prepare a 10 mM stock solution in DMSO.
-
Azide-Reporter Tag: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.
-
Ligand (e.g., TBTA): Prepare a 10 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-reporter tag to your reaction buffer (e.g., PBS).
-
Add the this compound stock solution. The final concentration of both reactants should typically be in the range of 100 µM to 1 mM.
-
Add the ligand stock solution to a final concentration of 250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 250 µM.
-
If necessary, degas the final reaction mixture by bubbling with argon or nitrogen for 30-60 seconds.[15]
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight.[15] Reaction progress can be monitored by techniques like HPLC or LC-MS.
4. Purification:
-
The purification method will depend on the nature of the labeled product.
-
For proteins or oligonucleotides: Use a molecular weight cut-off spin column to remove excess small molecule reagents.[17] Alternatively, perform an ethanol or acetone precipitation.[15]
-
For small molecule products: Purification can be achieved using reverse-phase HPLC.[14]
Visual Guides
Ligation Experimental Workflow
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 16. neb.com [neb.com]
- 17. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for quantitative analysis with N,N-Diethyl-3-ethynyl-benzamide
Welcome to the technical support center for N,N-Diethyl-3-ethynyl-benzamide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, benzamides with similar structures are generally soluble in polar organic solvents. We recommend starting with solvents such as ethanol, methanol, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). For aqueous solutions, solubility is expected to be limited due to the hydrophobic nature of the diethyl and ethynyl groups.
Q2: What is the expected stability of this compound in solution?
A2: this compound is a stable compound under standard laboratory conditions. However, the terminal alkyne group can be susceptible to certain reactions. For long-term storage, it is advisable to keep solutions in a cool, dark place and to use freshly prepared solutions for quantitative experiments to avoid potential degradation.
Q3: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for the quantitative analysis of benzamide derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing purity and identifying metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with an appropriate internal standard.
Q4: Are there any known safety concerns when handling this compound?
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration. - Use a new or different column. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
| Low Signal Intensity | - Low sample concentration. - Incorrect detection wavelength. - Sample degradation. | - Concentrate the sample or increase the injection volume. - Determine the optimal UV absorbance wavelength for this compound by running a UV-Vis spectrum. - Use freshly prepared samples. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash protocol. - Inject a blank solvent run to identify the source of contamination. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak Detected | - Compound is not volatile enough. - Thermal degradation in the injector. - Inappropriate column. | - Derivatize the compound to increase volatility. - Lower the injector temperature. - Use a column suitable for polar analytes. |
| Broad Peaks | - Active sites in the liner or column. - Slow injection speed. | - Use a deactivated liner. - Increase the injection speed. |
| Poor Reproducibility | - Inconsistent injection volume. - Leaks in the system. | - Use an autosampler for precise injections. - Perform a leak check of the GC system. |
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a starting wavelength of 254 nm is recommended for initial screening).
3. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the unknown samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Representative Quantitative Data
The following table provides an example of a calibration curve dataset for the quantitative analysis of this compound by HPLC-UV.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,100 |
Visualizations
Caption: A generalized workflow for the quantitative analysis of this compound using HPLC-UV.
Caption: A troubleshooting decision tree for addressing poor peak shape in HPLC analysis.
Validation & Comparative
A Comparative Guide to Validating the On-Target Activity of Novel Benzamide-Based Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methods for validating the on-target activity of novel chemical probes, with a focus on substituted benzamide scaffolds. While the specific compound "N,N-Diethyl-3-ethynyl-benzamide" is not prominently featured in current scientific literature, the principles and experimental workflows detailed herein are directly applicable to its validation and the validation of other novel small molecule probes. Rigorous validation is critical to ensure that the biological effects observed when using a probe are unequivocally due to its interaction with the intended target.[1][2]
A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated target engagement in a cellular context.[3][4] Generally accepted criteria include a biochemical potency (IC50 or Kd) of less than 100 nM, greater than 30-fold selectivity against related proteins, and on-target activity in cells at a concentration below 1 µM.[3][5] This guide will compare the various experimental approaches used to confirm these critical parameters.
Data Presentation: Comparative Analysis of Validation Methodologies
The validation of a chemical probe is a multi-step process that should ideally progress from direct biochemical assays to more complex cellular and proteomic analyses. Each method offers unique insights into the probe's behavior.
Table 1: Comparison of Biochemical Assays for Direct Target Interaction
| Assay Type | Principle | Typical Readout | Advantages | Limitations | Example Data (Hypothetical Benzamide Probe) |
| Enzyme Inhibition Assay | Measures the ability of the probe to inhibit the catalytic activity of a purified enzyme target. | IC50 (Inhibitory Concentration 50%) | Direct measure of functional modulation; high-throughput compatible. | Only applicable to enzyme targets; may not confirm direct binding. | IC50 = 50 nM |
| Fluorescence Polarization (FP) | A fluorescently labeled ligand is displaced from the target by the probe, causing a change in the polarization of emitted light.[6] | Ki (Inhibition Constant) or IC50 | Direct measure of binding; homogeneous assay format. | Requires a suitable fluorescent ligand; can be prone to interference. | Ki = 75 nM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the probe to the target protein to determine thermodynamic parameters. | Kd (Dissociation Constant), ΔH, ΔS | Gold standard for binding affinity; provides full thermodynamic profile. | Requires large amounts of pure protein; low throughput. | Kd = 90 nM |
| Surface Plasmon Resonance (SPR) | The probe is flowed over a sensor chip with the immobilized target, and binding is detected as a change in the refractive index. | Kd, kon, koff | Real-time kinetics of binding and dissociation; high sensitivity. | Requires protein immobilization which may affect activity; can be costly. | Kd = 85 nM, koff = 1.0 x 10⁻³ s⁻¹ |
Table 2: Comparison of Cellular Target Engagement Assays
| Assay Type | Principle | Typical Readout | Advantages | Limitations | Example Data (Hypothetical Benzamide Probe) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation, which is quantified by measuring the soluble protein fraction at different temperatures.[7] | Thermal Shift (ΔTm) or EC50 | Label-free; confirms target binding in a physiological context. | Not all proteins show a clear thermal shift; optimization can be extensive. | EC50 = 500 nM |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the probe in live cells via bioluminescence resonance energy transfer. | IC50 | Quantitative and reversible; suitable for high-throughput screening. | Requires genetic modification of the target protein. | IC50 = 450 nM |
| Reporter Gene Assay | The probe modulates a signaling pathway, leading to a change in the expression of a reporter gene (e.g., luciferase, GFP) downstream of the target.[8] | EC50 (Effective Concentration 50%) | Functional readout of on-target activity; highly sensitive. | Indirect measure of target engagement; susceptible to off-target pathway effects. | EC50 = 600 nM |
| Immunofluorescence Colocalization | A fluorescently tagged version of the probe is used to visualize its colocalization with the target protein within the cell.[9] | Imaging Data | Provides spatial information on target engagement. | Requires chemical modification of the probe, which may alter its properties.[9] | Colocalization observed in the target cellular compartment. |
Table 3: Comparison of Proteomic Approaches for Target Identification and Selectivity
| Assay Type | Principle | Typical Readout | Advantages | Limitations | Example Data (Hypothetical Benzamide Probe) |
| Affinity-Based Protein Profiling (AfBPP) | A modified version of the probe with a reactive group and a reporter tag is used to covalently label and enrich target proteins from a cell lysate for identification by mass spectrometry.[10] | List of enriched proteins | Identifies direct binding partners; can be used for target discovery. | Probe modification can affect binding; may miss transient interactions. | Target X identified with high confidence. |
| Competitive Activity-Based Protein Profiling (ABPP) | Cells or lysates are treated with the probe before incubation with a broad-spectrum activity-based probe to identify targets by the decreased labeling of the latter.[11] | List of proteins with reduced labeling | Measures engagement with the active state of the enzyme; proteome-wide selectivity. | Limited to enzyme classes with available broad-spectrum probes. | High selectivity for Target X over other family members. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. Differences in digestion patterns between treated and untreated samples are analyzed by SDS-PAGE or mass spectrometry. | List of protected proteins | Label-free; applicable to various protein classes. | Not all proteins are susceptible to protease digestion in a ligand-dependent manner. | Target X shows protection from pronase digestion. |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are representative protocols for key validation assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the benzamide probe at various concentrations or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. Determine the melting temperature (Tm) and the thermal shift induced by the probe.
Protocol 2: Competitive Binding Assay using Fluorescence Polarization (FP)
-
Reagent Preparation: Prepare a stock solution of the purified target protein, a fluorescently labeled tracer ligand that binds to the target, and the unlabeled benzamide probe.
-
Assay Setup: In a microplate, add the target protein and the fluorescent tracer at fixed concentrations. Then, add the benzamide probe in a serial dilution.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: As the benzamide probe displaces the fluorescent tracer, the polarization value will decrease. Plot the change in polarization against the concentration of the benzamide probe and fit the data to a suitable model to determine the IC50 or Ki.
Mandatory Visualizations
Diagrams created using the DOT language to illustrate key workflows and principles.
Caption: General workflow for validating a chemical probe.
Caption: Principle of a competitive binding assay.
Caption: Workflow for a Cellular Thermal Shift Assay.
References
- 1. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 5. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne-Containing Chemical Probes for Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyne-Containing Probes in ABPP
Activity-based protein profiling utilizes chemical probes that covalently bind to the active site of specific enzymes. Probes containing a terminal alkyne group are particularly versatile. The alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) in a process known as "click chemistry". This allows for the visualization and enrichment of labeled proteins for subsequent identification and quantification by mass spectrometry.
Commonly used alkyne-containing probes include metabolic tags like L-homopropargylglycine (HPG), which is incorporated into newly synthesized proteins, and activity-based probes (ABPs) that target specific enzyme classes. A hypothetical probe, N,N-Diethyl-3-ethynyl-benzamide, could potentially be designed as an ABP, for instance, targeting serine hydrolases, a large and functionally diverse enzyme family implicated in numerous diseases.
Key Performance Metrics for Comparison
To objectively compare the performance of different alkyne-containing probes, the following quantitative parameters should be considered. The table below uses established probes as examples and provides a template for evaluating a new probe like this compound.
| Parameter | This compound (Hypothetical) | L-Homopropargylglycine (HPG) | Fluorophosphonate-Alkyne (FP-Alkyne) | References |
| Target Class | e.g., Serine Hydrolases | Newly Synthesized Proteins | Serine Hydrolases | [1][2] |
| Labeling Principle | Covalent modification of active site serine | Metabolic incorporation in place of methionine | Covalent modification of active site serine | [1][2] |
| Cell Permeability | To be determined | High | Moderate to High | |
| Labeling Efficiency | To be determined | Dependent on protein synthesis rate and methionine abundance | Dependent on enzyme activity and probe concentration | |
| Specificity | To be determined | General labeling of newly synthesized proteins | Specific for active serine hydrolases | [1][2] |
| Reaction Kinetics (with azide tag) | To be determined | Typically fast with copper catalysis | Typically fast with copper catalysis | |
| Background Labeling | To be determined | Low | Low | |
| Optimal Concentration | To be determined | 25-100 µM for cell culture | 1-10 µM for cell lysates | |
| Cytotoxicity | To be determined | Generally low | Can be cytotoxic at high concentrations or with prolonged incubation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable comparative data. Below are representative protocols for cell labeling and subsequent click chemistry-based detection.
Protocol 1: Live Cell Labeling with Alkyne Probes
This protocol describes the general procedure for labeling proteins in live cells with a cell-permeable alkyne probe.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Alkyne-containing chemical probe (e.g., this compound, HPG)
-
DMSO (for dissolving probes)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Seed and culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of the alkyne probe in DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours for ABPs, or longer for metabolic probes).
-
After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Collect the cell lysate and clarify by centrifugation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Alkyne-labeled protein lysate from Protocol 1
-
Azide-functionalized reporter tag (e.g., Biotin-PEG4-Azide, Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(2-carboxyethyl)phosphine (TCEP) solution or Sodium Ascorbate solution (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
In a microcentrifuge tube, combine the alkyne-labeled protein lysate (e.g., 50-100 µg of total protein) with the azide reporter tag.
-
Sequentially add the click chemistry reagents: TCEP or sodium ascorbate, the copper-chelating ligand, and finally CuSO₄.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.
-
After the reaction, precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.
-
Wash the protein pellet with methanol.
-
Resuspend the protein pellet in an appropriate buffer (e.g., PBS containing SDS) for downstream analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the key workflows described in this guide.
Conclusion
The selection of an appropriate alkyne-containing chemical probe is critical for the success of an activity-based protein profiling experiment. While this compound may represent a novel scaffold for probe development, its performance characteristics are not yet established in the scientific literature. By following standardized protocols and evaluating key performance metrics as outlined in this guide, researchers can systematically compare new probes against established ones. This rigorous approach will enable the selection of the optimal tool for a given biological question, ultimately advancing our understanding of enzyme function and facilitating the discovery of new therapeutics.
References
Cross-validation of N,N-Diethyl-3-ethynyl-benzamide targets with genetic methods
A Researcher's Guide to the Genetic Cross-Validation of Small Molecule Targets
For researchers and professionals in drug development, the precise identification and validation of a small molecule's biological targets are paramount. This guide provides a comprehensive comparison of modern genetic techniques used to cross-validate putative targets of bioactive small molecules, ensuring a higher degree of confidence in subsequent drug development phases. We will explore the integration of chemical probe-based approaches with powerful genetic methods to confirm target engagement and functional relevance.
The journey from identifying a hit in a phenotypic screen to validating its mechanism of action is fraught with challenges. A bioactive small molecule can interact with multiple proteins, and distinguishing the therapeutically relevant target from off-targets is a critical step.[1][2] Genetic methods provide a robust framework for this validation by directly assessing the impact of target gene modulation on the compound's activity.[3][4][5]
Comparative Analysis of Genetic Validation Methods
The cross-validation of a potential drug target identified through methods like chemical proteomics or affinity purification is essential.[6][7] Genetic techniques offer a direct way to probe the necessity and sufficiency of a target for the observed phenotype. Below is a comparison of commonly employed genetic validation strategies.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| CRISPR/Cas9 Knockout | Gene knockout leads to a loss of the target protein. If the compound's effect is diminished or abolished, it validates the target's necessity. | Complete loss-of-function; high specificity; scalable for genome-wide screens.[8] | Can be lethal if the gene is essential; potential for off-target effects; does not validate "druggability". | High |
| siRNA/shRNA Knockdown | Transient reduction in mRNA levels of the target gene, leading to decreased protein expression. | Relatively simple and rapid; suitable for essential genes; allows for dose-dependent effects. | Incomplete knockdown; potential for off-target effects; transient effect. | High |
| Gene Overexpression | Increased expression of the target protein can lead to resistance to the compound if it is a competitive inhibitor. | Confirms target engagement; can help elucidate the mechanism of action (e.g., competitive vs. non-competitive). | Non-physiological expression levels can lead to artifacts; may not be suitable for all targets. | Medium |
| Mutation Analysis | Introduction of specific mutations in the target gene that are predicted to alter compound binding. | Provides strong evidence of direct binding; can map the binding site. | Technically challenging; requires structural information or predictive modeling. | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standardized protocols for key genetic validation experiments.
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout for Target Validation
Objective: To validate a putative target by assessing the phenotypic response to a small molecule in cells where the target gene has been knocked out.
Methodology:
-
gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting early exons of the gene of interest to ensure a functional knockout. Clone the gRNAs into a suitable Cas9 expression vector.
-
Cell Line Transduction: Transduce the Cas9-expressing cell line with the gRNA-containing lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells and perform single-cell cloning to establish isogenic knockout cell lines.
-
Validation of Knockout: Confirm the absence of the target protein in knockout clones by Western blot and sequencing of the genomic locus to identify frameshift mutations.
-
Phenotypic Assay: Treat the parental and knockout cell lines with a dose-range of the small molecule. Assess the relevant phenotype (e.g., cell viability, reporter gene activity) to determine if the knockout confers resistance or mimics the compound's effect.
Protocol 2: siRNA-Mediated Gene Knockdown
Objective: To transiently reduce the expression of a putative target and evaluate the impact on the small molecule's efficacy.
Methodology:
-
siRNA Selection: Select at least two independent siRNAs targeting the mRNA of the gene of interest, along with a non-targeting control siRNA.
-
Transfection: Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or target mRNA reduction by qRT-PCR.
-
Compound Treatment: Treat the remaining transfected cells with the small molecule at a concentration known to elicit a phenotype.
-
Phenotypic Analysis: Measure the phenotypic outcome and compare the effect of the compound in cells with reduced target expression to the control cells.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
References
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: N,N-Diethyl-3-ethynyl-benzamide and Photo-affinity Labeling for Target Identification
For researchers, scientists, and drug development professionals, the identification of a bioactive molecule's cellular target is a critical step in understanding its mechanism of action and advancing drug discovery. Two powerful techniques have emerged as key players in this endeavor: traditional photo-affinity labeling (PAL) and a more recent evolution utilizing "clickable" probes, exemplified by molecules like N,N-Diethyl-3-ethynyl-benzamide (DEEB). This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach for your target identification campaign.
At its core, target identification aims to covalently link a small molecule to its protein target within a complex biological system. This covalent bond allows for the subsequent isolation and identification of the target protein, often through mass spectrometry. Both traditional PAL and the clickable chemistry approach, which leverages the unique reactivity of functional groups like the ethynyl moiety in DEEB, achieve this goal through distinct strategies.
Traditional PAL employs a probe that is a trifecta of functionality: a ligand to bind the target, a photoreactive group that forms a covalent bond upon UV light activation, and a reporter tag (e.g., biotin) for enrichment. In contrast, the clickable chemistry approach, for which DEEB is a prime example, separates the reporter tag from the initial probe. The DEEB-like probe contains the ligand and a photoreactive group, along with a bioorthogonal "handle" – the ethynyl group. This handle does not react with biological molecules but can be specifically and efficiently "clicked" to a reporter tag in a subsequent step. This fundamental difference in their workflow leads to distinct advantages and disadvantages.
Performance Comparison: A Quantitative Look
While direct, side-by-side quantitative comparisons in the literature are limited, the principles of each technique allow for a qualitative and semi-quantitative assessment of their performance across key parameters.
| Feature | Traditional Photo-affinity Labeling (PAL) | "Clickable" PAL with this compound (DEEB) |
| Probe Size | Larger, as it includes the ligand, photoreactive group, and a bulky reporter tag (e.g., biotin). | Smaller, as the initial probe only contains the ligand, photoreactive group, and a small ethynyl handle. |
| Cell Permeability | Can be limited due to the larger size and polarity of the reporter tag. | Generally higher due to the smaller and less polar nature of the initial probe. |
| Potential for Steric Hindrance | Higher, the bulky reporter tag may interfere with ligand-target binding. | Lower, the small ethynyl group is less likely to disrupt binding. |
| Labeling Efficiency | Dependent on the efficiency of the photoreactive group. Can be lower due to potential probe instability or poor cell permeability. | Potentially higher overall yield due to better cell permeability and less steric hindrance of the initial probe. The subsequent "click" reaction is highly efficient. |
| Off-Target Labeling | Can be a concern. Non-specific binding of the entire probe can lead to the enrichment of non-target proteins. | May exhibit lower non-specific background as the reporter tag is added after unbound probe is washed away. |
| Workflow Complexity | Simpler, one-step labeling and enrichment process. | More complex, involves a two-step process of photo-crosslinking followed by the "click" reaction. |
| Versatility | The reporter tag is fixed within the probe structure. | Highly versatile. The same ethynyl-containing probe can be "clicked" to various reporter tags (e.g., biotin for enrichment, fluorophore for imaging). |
Experimental Methodologies: A Step-by-Step Guide
The following protocols provide a generalized overview of the key steps involved in both traditional PAL and the clickable chemistry approach with a DEEB-like probe.
Traditional Photo-affinity Labeling Protocol
-
Probe Synthesis: A photo-affinity probe is synthesized containing the ligand of interest, a photoreactive group (e.g., benzophenone, diazirine), and a biotin tag, often connected by a linker.
-
Cellular Treatment: Live cells or cell lysates are incubated with the photo-affinity probe.
-
Photo-crosslinking: The samples are irradiated with UV light at a specific wavelength to activate the photoreactive group, leading to covalent bond formation with the target protein.
-
Cell Lysis and Protein Extraction: Cells are lysed to release the proteins.
-
Enrichment of Biotinylated Proteins: The cell lysate is incubated with streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The captured proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[1][2]
"Clickable" PAL Protocol with an Ethynyl-Containing Probe (e.g., DEEB)
-
Probe Synthesis: A probe is synthesized containing the ligand of interest, a photoreactive group, and a terminal alkyne (ethynyl group).[2]
-
Cellular Treatment: Live cells or cell lysates are incubated with the alkyne-containing probe.
-
Photo-crosslinking: The samples are irradiated with UV light to induce covalent crosslinking to the target protein.[2]
-
Cell Lysis and Removal of Unbound Probe: Cells are lysed, and excess, unbound probe is removed through washing or precipitation.
-
Click Chemistry Reaction: The cell lysate containing the probe-protein adducts is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. An azide-containing reporter tag (e.g., azide-biotin) is added, which specifically reacts with the alkyne handle on the probe.[3][4]
-
Enrichment of Labeled Proteins: If a biotin tag was "clicked" on, the lysate is incubated with streptavidin-coated beads for enrichment.
-
Washing and Elution: The beads are washed, and the captured proteins are eluted.
-
Protein Identification: The eluted proteins are analyzed by SDS-PAGE and mass spectrometry.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both traditional PAL and the clickable chemistry approach.
Caption: Workflow for traditional photo-affinity labeling.
Caption: Workflow for clickable photo-affinity labeling.
Case Study: Elucidating a Signaling Pathway
A key application of these target identification methods is the mapping of signaling pathways. For instance, photo-affinity labeling has been instrumental in identifying the protein targets of various kinase inhibitors, thereby elucidating their mechanism of action within cellular signaling cascades.
Consider a hypothetical scenario where a novel inhibitor of the MAPK signaling pathway is discovered through a phenotypic screen. To identify its direct target, a clickable photo-affinity probe based on the inhibitor's scaffold is synthesized.
Caption: Identification of Raf kinase as the target of an inhibitor using a clickable PAL probe.
In this example, after performing the clickable PAL workflow, mass spectrometry analysis identifies Raf kinase as the protein that is covalently labeled by the probe. This finding confirms that the novel inhibitor exerts its effects by directly targeting Raf, a key component of the MAPK pathway. This knowledge is invaluable for further drug development and for understanding the compound's therapeutic potential and potential off-target effects.
Conclusion: Choosing the Right Tool for the Job
Both traditional photo-affinity labeling and the more modern clickable chemistry approach are powerful tools for target identification.
Traditional PAL offers a more straightforward workflow and may be suitable when a robust probe with good cell permeability can be synthesized and when steric hindrance from the reporter tag is not a major concern.
The clickable approach, using probes like this compound, provides greater flexibility and is often advantageous when dealing with less permeable compounds or when the binding pocket is sensitive to bulky modifications. The ability to use smaller, more drug-like probes in the initial cellular experiment can lead to more physiologically relevant results and a lower risk of false negatives. The modularity of adding different reporter tags also opens up possibilities for complementary imaging and enrichment studies from a single probe.
Ultimately, the choice between these two methods will depend on the specific properties of the small molecule under investigation, the nature of the biological system, and the experimental resources available. A thorough consideration of the factors outlined in this guide will enable researchers to select the most effective strategy for their target identification needs, accelerating the journey from a bioactive hit to a validated drug target.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Small Molecule Binding Sites: Orthogonal Methods for Target Validation
For drug development professionals and researchers, identifying the precise binding site of a novel small molecule is a critical step in understanding its mechanism of action and potential for therapeutic development. This guide provides a comparative overview of orthogonal experimental methods to identify and confirm the binding sites of investigational compounds, using the hypothetical molecule N,N-Diethyl-3-ethynyl-benzamide (DEEB) as a case study. As DEEB's biological targets are currently uncharacterized, this guide will first explore methods for target identification, followed by techniques for high-resolution binding site mapping and validation.
I. Target Identification: Finding the Haystack
Before a binding site can be confirmed, the protein (or proteins) that a small molecule interacts with must first be identified from the vast complexity of the cellular proteome. This process is often referred to as target deconvolution. The following table compares several widely used techniques for this purpose.
Table 1: Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | A derivative of the small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[1][2] | Unbiased, proteome-wide approach. Can identify both high and low-affinity binders. | Requires chemical modification of the small molecule, which may alter its binding properties. Non-specific binding can be a challenge. | Low to Medium |
| Photoaffinity Labeling (PAL) | A photo-reactive group is incorporated into the small molecule. Upon UV irradiation, a covalent bond is formed with the target protein, which can then be identified by mass spectrometry.[3][4][5][6][7][8] | Provides a covalent "snapshot" of the binding event in a native cellular context. Can identify transient or weak interactions. | Requires synthesis of a specialized probe. UV irradiation can potentially damage cells or proteins. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding often increases the thermal stability of a protein. CETSA measures changes in protein denaturation temperature in the presence of the small molecule.[9][10][11][12] | Label-free and can be performed in intact cells or tissue samples. Directly measures target engagement. | Not all ligand binding events result in a significant thermal shift. Can be lower throughput for proteome-wide screening. | Low to High |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | The rate of exchange of backbone amide hydrogens with deuterium in the solvent is altered in regions of protein-ligand interaction. This change is detected by mass spectrometry.[13][14][15] | Provides information on both binding and conformational changes. Does not require modification of the small molecule. | Requires specialized instrumentation and expertise in data analysis. May not be suitable for all proteins. | Low to Medium |
Experimental Workflow for Target Identification
The following diagram illustrates a general workflow for identifying the molecular targets of a small molecule like DEEB.
Caption: A generalized workflow for identifying the protein targets of a bioactive small molecule.
II. High-Resolution Binding Site Mapping and Confirmation
Once a putative target protein has been identified, the next crucial step is to pinpoint the specific amino acid residues involved in the binding interaction. The following orthogonal methods provide high-resolution information to confirm the binding site.
Table 2: Comparison of Binding Site Mapping Methods
| Method | Principle | Advantages | Disadvantages | Resolution |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures changes in the deuterium exchange rate of backbone amides upon ligand binding. Regions with reduced exchange are indicative of the binding site.[13][14][15] | Provides information on the binding interface and allosteric conformational changes. Label-free. | Resolution is typically at the peptide level, not single amino acid. Can be complex to interpret. | Peptide-level |
| Photoaffinity Labeling (PAL) with Proteolysis | Following covalent cross-linking of a photoaffinity probe to its target, the protein is digested, and the labeled peptide is identified by mass spectrometry.[3][4][5][7][8] | Can provide single amino acid resolution of the binding site. Covalent modification simplifies identification. | Requires a specifically designed chemical probe. The reactive group may not label the immediate binding pocket. | Amino acid |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | Provides the most detailed structural information of the binding interaction. The "gold standard" for binding site confirmation. | Requires a high-quality crystal of the protein-ligand complex, which can be difficult to obtain. | Atomic |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical shifts of protein nuclei upon ligand binding to identify the affected residues. | Can be performed in solution, which is closer to the native state. Can study dynamics. | Generally limited to smaller proteins (<40 kDa). Requires larger amounts of protein. | Amino acid |
Experimental Protocols
1. Photoaffinity Labeling (PAL) for Binding Site Identification
-
Probe Synthesis: A derivative of DEEB would be synthesized to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[3][5]
-
Cellular Labeling: Live cells are incubated with the PAL probe to allow for target engagement.
-
UV Irradiation: The cells are exposed to UV light to induce covalent cross-linking of the probe to its binding partner(s).[3]
-
Lysis and Enrichment: The cells are lysed, and the biotin-tagged protein-ligand complexes are enriched using streptavidin beads.
-
Proteolysis and Mass Spectrometry: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the protein and the specific peptide containing the covalently attached probe.[4]
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Intact cells are treated with DEEB or a vehicle control.[9][12]
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.[9][12]
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[11]
-
Data Analysis: A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of DEEB indicates that it binds to and stabilizes the target protein.[12]
3. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Site Mapping
-
Protein Incubation: The purified target protein is incubated in a deuterated buffer (D₂O) in the presence and absence of DEEB.
-
Deuterium Exchange: Backbone amide hydrogens that are exposed to the solvent will exchange with deuterium over time.[13]
-
Quenching: The exchange reaction is quenched by lowering the pH and temperature.[14][15]
-
Proteolysis and Analysis: The protein is rapidly digested into peptides, which are then analyzed by mass spectrometry to measure the amount of deuterium uptake in different regions of the protein.[15]
-
Comparison: The deuterium uptake patterns of the protein with and without DEEB are compared. Regions with significantly reduced deuterium uptake in the presence of DEEB are identified as the binding site or areas of conformational change.[13]
Logical Relationship of Orthogonal Methods
The following diagram illustrates how these different methodologies can be used in a complementary fashion to increase confidence in the identification and characterization of a small molecule's binding site.
Caption: The synergistic use of orthogonal methods to confirm a small molecule's binding site.
By employing a combination of these orthogonal approaches, researchers can confidently identify the molecular targets of novel compounds like this compound and precisely map their binding sites. This multi-faceted approach provides a robust foundation for understanding a compound's mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately advancing its development as a potential therapeutic agent.
References
- 1. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rapidnovor.com [rapidnovor.com]
- 14. Frontiers | Hydrogen deuterium exchange and other mass spectrometry- based approaches for epitope mapping [frontiersin.org]
- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N-Diethyl-3-ethynyl-benzamide and its Methyl Analog, DEET: A Guide for Researchers
This guide provides a comparative analysis of the well-established insect repellent N,N-Diethyl-3-methyl-benzamide (DEET) and its hypothetical ethynyl analog, N,N-Diethyl-3-ethynyl-benzamide. Due to a lack of direct experimental data for this compound, this comparison is based on the extensive research available for DEET and related benzamide analogs, supplemented by structure-activity relationship (SAR) principles to predict the potential properties of the ethynyl derivative. This document is intended for researchers, scientists, and drug development professionals interested in the rational design of novel insect repellents.
Executive Summary
DEET is a highly effective and widely used insect repellent with a broad spectrum of activity.[1][2] Its efficacy is attributed to its ability to interact with various insect sensory receptors, leading to spatial repellency and confusion. While direct experimental data for this compound is not currently available in the public domain, an analysis of structure-activity relationships suggests that the replacement of the methyl group with an ethynyl group could modulate its physicochemical and biological properties. The introduction of the ethynyl group may influence the molecule's binding affinity to olfactory receptors, its volatility, and its metabolic stability, potentially impacting its efficacy and duration of action. Further empirical studies are necessary to validate these hypotheses.
Data Presentation: A Comparative Overview
The following tables summarize the known quantitative data for DEET and a closely related analog, N,N-Diethyl-benzamide, to provide a baseline for comparison. The projected values for this compound are hypothetical and based on SAR analysis.
Table 1: Comparative Repellent Efficacy
| Compound | Target Species | Concentration | Protection Time (hours) | Efficacy (% protection) | Reference |
| DEET | Anopheles stephensi | 12% cream (1.2 mg/cm²) | 11 | 100% | [3][4] |
| Aedes aegypti | 12% cream (1.44 mg/cm²) | 6 | 100% | [3][4] | |
| N,N-Diethyl-benzamide | Anopheles stephensi | 12% cream (1.2 mg/cm²) | 11 | 100% | [3][4] |
| Aedes aegypti | 12% cream (1.44 mg/cm²) | 6.2 | 92.5% | [3][4] | |
| This compound | Anopheles stephensi | Hypothetical | Potentially similar to DEET | Requires experimental validation | |
| Aedes aegypti | Hypothetical | Potentially similar to or slightly longer than DEET | Requires experimental validation |
Table 2: Physicochemical and Toxicological Properties
| Property | DEET (N,N-Diethyl-3-methyl-benzamide) | This compound (Predicted) |
| Molecular Weight | 191.27 g/mol [1] | 187.25 g/mol |
| Boiling Point | 160°C at 19 mmHg[1] | Likely higher due to increased polarity of the ethynyl group |
| Vapor Pressure | Relatively low, contributing to its long-lasting effect | Potentially lower than DEET, may lead to longer duration of action |
| Acute Dermal LD50 (Rat) | >2000 mg/kg | Requires experimental validation |
| Primary Mechanism of Action | Modulation of insect odorant receptors (ORs) and gustatory receptors (GRs)[5] | Likely similar interaction with ORs and GRs, potentially with altered binding affinity |
Mechanism of Action: A Comparative Hypothesis
DEET's mechanism of action is multifaceted, involving both olfactory and gustatory pathways to repel insects.[5] It is known to interact with multiple odorant receptors (ORs) and the odorant receptor co-receptor (Orco), leading to a confusing sensory signal for the insect.[5] Furthermore, DEET acts as a contact repellent by activating gustatory receptors, creating an unpleasant taste.
For this compound, it is hypothesized that the fundamental mechanism of action would be similar, involving interactions with insect sensory receptors. The ethynyl group, being a rigid and electron-rich moiety, could potentially engage in different or stronger interactions within the binding pockets of these receptors compared to the methyl group of DEET. This could lead to altered receptor activation or inhibition, potentially resulting in enhanced or more specific repellency. The triple bond of the ethynyl group could participate in π-π stacking or other non-covalent interactions with aromatic residues in the receptor binding sites.
Caption: Hypothetical signaling pathway for DEET and its ethynyl analog.
Experimental Protocols
Detailed methodologies are crucial for the validation of the hypothetical properties of this compound and for direct comparison with DEET.
Synthesis of this compound
The synthesis of this compound would likely follow a standard amidation procedure starting from 3-ethynylbenzoic acid. A common method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diethylamine.
Materials:
-
3-ethynylbenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: 3-ethynylbenzoic acid is reacted with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). The excess reagent and solvent are removed under reduced pressure.
-
Amidation: The resulting 3-ethynylbenzoyl chloride is dissolved in an anhydrous solvent and added dropwise to a solution of diethylamine and a base (e.g., triethylamine) in the same solvent at 0°C. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or distillation.
Caption: General workflow for the synthesis of this compound.
Repellent Efficacy Bioassays
To compare the repellent efficacy of this compound with DEET, standardized bioassays should be conducted.
Arm-in-Cage Test: This is a standard laboratory method to determine the complete protection time of a repellent.
Materials:
-
Cages of laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi)
-
Human volunteers
-
Test compounds (DEET and this compound) formulated in a suitable vehicle (e.g., ethanol, cream base)
-
Control (vehicle only)
Procedure:
-
A defined area on the forearm of a human volunteer is treated with a specific dose of the test compound or control.
-
The treated arm is exposed to a cage of mosquitoes for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
The number of mosquito landings and probes (or bites) is recorded during each exposure.
-
The complete protection time is defined as the time from application until the first confirmed bite.
Field Studies: Field evaluations are essential to assess the performance of repellents under natural conditions with wild mosquito populations.
Procedure:
-
Human volunteers apply the test compounds or control to their exposed skin at a defined dose.
-
Volunteers are positioned in an area with a high density of host-seeking mosquitoes.
-
Mosquito landings on the treated and untreated (control) volunteers are collected and counted over a specific period.
-
The percentage of protection is calculated by comparing the number of landings on treated versus control subjects.
Conclusion and Future Directions
While N,N-Diethyl-3-methyl-benzamide (DEET) remains a gold standard in insect repellents, the exploration of novel analogs is crucial for the development of improved personal protection tools. The hypothetical analog, this compound, presents an interesting candidate for synthesis and evaluation. The introduction of the ethynyl group is predicted to influence its physicochemical properties and biological activity.
Future research should focus on the following:
-
Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of this compound are the primary next steps.
-
Efficacy Testing: Rigorous in vitro and in vivo repellent efficacy testing against a range of medically important arthropods is required to validate its potential.
-
Mechanism of Action Studies: Electrophysiological and behavioral assays can be employed to investigate the interaction of the ethynyl analog with specific insect sensory receptors.
-
Safety and Toxicological Profiling: Comprehensive toxicological studies are necessary to determine the safety profile of the novel compound for human use.
The direct comparison of this compound with DEET through these empirical studies will provide valuable insights into the structure-activity relationships of benzamide repellents and may lead to the discovery of a new generation of more effective and safer insect repellents.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Evaluating the Specificity of Novel Chemical Probes in Complex Lysates: A Comparative Guide
Introduction
The identification and validation of protein targets of small molecules is a critical step in modern drug discovery and chemical biology. Chemical probes, particularly those featuring "clickable" bioorthogonal handles like an ethynyl group, are invaluable tools for activity-based protein profiling (ABPP) and target deconvolution in complex biological systems such as cell lysates. The specificity of such a probe is paramount; an ideal probe will interact with a single or a very limited number of protein targets, thereby enabling the unambiguous attribution of a phenotype to the modulation of that specific target.
This guide provides a comprehensive overview of the experimental methodologies used to evaluate the specificity of a novel chemical probe, using the hypothetical case of N,N-Diethyl-3-ethynyl-benzamide (DEEB) . As of this writing, the specific biological target of DEEB is not publicly documented. Therefore, for illustrative purposes, we will proceed with a hypothetical target, "Enzyme X," to demonstrate the comparative framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of chemical probes.
Comparative Analysis of Chemical Probes
The effectiveness of a chemical probe is determined by its potency and specificity. Below is a hypothetical comparison of DEEB with two other fictional probes targeting "Enzyme X".
| Probe | Target(s) | IC50 (nM) for Enzyme X | Number of Off-Targets (Identified by Proteomics) | Cell Permeability |
| DEEB | Enzyme X | 50 | 5 | Moderate |
| Probe A | Enzyme X, Kinase Y | 150 | >20 | High |
| Probe B | Enzyme X | 25 | 2 | Low |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of probe specificity. The following are key experimental protocols.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This method is used to assess the on-target and off-target engagement of a chemical probe in a competitive manner.
a. Lysate Preparation:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Competitive Labeling:
-
Aliquot the proteome (e.g., 50 µg of total protein per sample).
-
Pre-incubate the lysates with varying concentrations of the competitor compound (e.g., a known inhibitor of the target or a non-alkyne version of the probe) for 30 minutes at room temperature.
-
Add the alkyne-functionalized probe (e.g., DEEB) at a fixed concentration (e.g., 1 µM) and incubate for another 30 minutes.
c. Click Chemistry Reaction:
-
To each sample, add the click-chemistry reaction cocktail. A typical cocktail includes:
-
Biotin-azide or a fluorescent azide (e.g., Rhodamine-azide).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (CuSO4).
-
-
Incubate the reaction for 1 hour at room temperature.
d. Analysis:
-
For fluorescent tagging, labeled proteins are resolved by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of a competitor indicates specific target engagement.
-
For biotin tagging, the labeled proteins are captured on streptavidin beads, washed, and then digested on-bead with trypsin for mass spectrometry-based proteomic analysis.
In-Gel Fluorescence Visualization
This protocol provides a direct visual assessment of probe labeling.
a. Sample Preparation and Electrophoresis:
-
Following the click chemistry reaction with a fluorescent azide, quench the reaction by adding SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
b. Gel Imaging:
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner (e.g., at an excitation wavelength appropriate for the fluorophore used).
-
Subsequently, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and ensure equal protein loading.
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
The rigorous evaluation of a chemical probe's specificity is fundamental to its utility in chemical biology and drug discovery. While direct experimental data for this compound (DEEB) is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for such an evaluation. Through a combination of competitive activity-based protein profiling, quantitative mass spectrometry, and in-gel fluorescence imaging, researchers can confidently characterize the on- and off-target profiles of novel probes. This systematic approach is essential for the development of high-quality chemical tools that can reliably interrogate biological systems.
A Comparative Guide to Target Validation of N,N-Diethyl-3-ethynyl-benzamide: An Objective Analysis of Isothermal Titration Calorimetry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, rigorous target validation is a critical step to ensure the efficacy and specificity of novel therapeutic compounds. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical and cellular methods for the target validation of N,N-Diethyl-3-ethynyl-benzamide, a small molecule with potential therapeutic applications. While direct experimental data for this specific compound is not publicly available, this guide will utilize illustrative data based on the known interactions of structurally similar compounds, such as N,N-Diethyl-3-methylbenzamide (DEET), to provide a framework for comparison.
Introduction to this compound and its Potential Targets
This compound is a benzamide derivative. While its precise molecular target is a subject of ongoing investigation, studies on the closely related compound DEET suggest potential interactions with several protein families. Notably, DEET has been shown to modulate the activity of olfactory and gustatory receptors in insects and to induce the expression of glutathione S-transferase (GST).[1] These findings suggest that the target of this compound could be a receptor, an enzyme, or another protein involved in cellular signaling or detoxification pathways. This guide will explore methodologies to identify and characterize such interactions.
Comparison of Target Validation Methodologies
The selection of an appropriate target validation method is contingent on various factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or cellular engagement). Here, we compare Isothermal Titration Calorimetry (ITC) with two other widely used techniques: Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data for the interaction of this compound with a putative target protein, as determined by ITC, CETSA, and SPR. This data is for illustrative purposes to highlight the different parameters obtained from each technique.
| Parameter | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | 1.2 µM | Not directly measured | 1.5 µM |
| Stoichiometry (n) | 1:1 | Not applicable | Not directly measured |
| Enthalpy (ΔH) | -8.5 kcal/mol | Not applicable | Not applicable |
| Entropy (ΔS) | 4.2 cal/mol·K | Not applicable | Not applicable |
| Association Rate (ka) | Not measured | Not applicable | 2.5 x 104 M-1s-1 |
| Dissociation Rate (kd) | Not measured | Not applicable | 3.8 x 10-2 s-1 |
| Thermal Shift (ΔTm) | Not applicable | +3.5 °C | Not applicable |
| Cellular Target Engagement | No | Yes | No |
| Label-Free | Yes | Yes (for endogenous protein) | Yes (for analyte) |
| Throughput | Low | High | Medium |
| Material Consumption | High | Low | Medium |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are generalized for the analysis of a small molecule inhibitor like this compound.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its purified target protein.
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., PBS or HEPES)
-
This compound solution in the same buffer, with a small percentage of DMSO if required for solubility
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the chosen buffer.
-
Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer. Ensure the final DMSO concentration is identical in both protein and ligand solutions to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the target protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The entropy (ΔS) is then calculated from these values.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA assesses the thermal stability of a target protein in its native cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR thermocycler or heating blocks
-
SDS-PAGE and Western blotting reagents or a high-throughput detection system (e.g., AlphaLISA, NanoBRET)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or a high-throughput method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates).
Objective: To determine the binding affinity (Kd) and kinetic parameters (ka and kd) for the interaction of this compound with its target protein.
Materials:
-
SPR instrument (e.g., Cytiva Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target protein
-
This compound solutions at various concentrations in running buffer
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Immobilize the purified target protein to the sensor surface via amine coupling. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Deactivate any remaining active groups.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the compound over the sensor surface, allowing for sufficient association and dissociation time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for target validation using the three compared techniques.
Caption: A flowchart of the target validation process.
Signaling Pathway
Based on the known effects of DEET, a potential signaling pathway that could be modulated by this compound involves the Glutathione S-transferase (GST) pathway, which plays a role in cellular detoxification and stress response.
Caption: A potential signaling pathway affected by the compound.
Conclusion and Recommendations
The target validation of this compound requires a multi-faceted approach to confidently identify and characterize its molecular target.
-
Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic signature of a binding interaction without the need for labeling. It is the gold standard for confirming direct binding and understanding the forces driving the interaction. However, its low throughput and high sample consumption make it less suitable for initial screening.
-
Cellular Thermal Shift Assay (CETSA) is invaluable for confirming target engagement within the complex environment of a living cell. This provides crucial physiological relevance that is lacking in purely biophysical assays. Its adaptability to high-throughput formats makes it a powerful tool for screening and lead optimization.
-
Surface Plasmon Resonance (SPR) offers the unique advantage of providing real-time kinetic data, which is essential for understanding the dynamics of the drug-target interaction. This information is particularly useful for structure-activity relationship (SAR) studies.
For a comprehensive target validation strategy for this compound, it is recommended to employ a combination of these techniques. An initial high-throughput screen, perhaps using a method like CETSA, could identify potential targets. Subsequently, ITC and SPR can be used to provide detailed biophysical and kinetic characterization of the interaction with the most promising candidates. This integrated approach will provide a robust validation of the molecular target and a solid foundation for further drug development efforts.
References
Comparative Analysis of Target Engagement: A Guide to the Cellular Thermal Shift Assay (CETSA) with N,N-Diethyl-3-ethynyl-benzamide
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule drug, with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This guide provides a comparative framework for evaluating the target engagement of N,N-Diethyl-3-ethynyl-benzamide using CETSA, with a focus on experimental design, data interpretation, and comparison with alternative compounds.
Principle of CETSA
CETSA measures the thermal stability of a protein in the presence and absence of a ligand. When a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization leads to a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow and Signaling Pathway
The general workflow for a CETSA experiment is depicted below, followed by a conceptual diagram illustrating the principle of ligand-induced thermal stabilization.
Comparative Data Analysis
To evaluate the efficacy of this compound, its CETSA profile should be compared against a known inhibitor of the same target (Positive Control) and a vehicle control (Negative Control). The key metrics for comparison are the melting temperature (Tm) and the thermal shift (ΔTm).
Hypothetical CETSA Data for Target Protein X
The following table summarizes hypothetical CETSA melt curve data for a target protein (Protein X) in the presence of this compound and a known inhibitor. The values represent the percentage of soluble protein remaining at each temperature relative to the amount at 37°C.
| Temperature (°C) | Vehicle Control (% Soluble) | This compound (10 µM) (% Soluble) | Known Inhibitor (1 µM) (% Soluble) |
| 37 | 100 | 100 | 100 |
| 40 | 98 | 99 | 100 |
| 43 | 95 | 97 | 98 |
| 46 | 85 | 92 | 95 |
| 49 | 70 | 85 | 90 |
| 52 | 50 (Tm) | 75 | 82 |
| 55 | 30 | 60 | 70 |
| 58 | 15 | 45 (Tm) | 55 (Tm) |
| 61 | 5 | 25 | 35 |
| 64 | 2 | 10 | 15 |
Comparison of Thermal Shift (ΔTm)
The thermal shift is the change in the melting temperature of the target protein upon ligand binding. A larger ΔTm generally indicates stronger target engagement.
| Compound | Concentration | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle Control | - | 52°C | - |
| This compound | 10 µM | 58°C | +6°C |
| Known Inhibitor | 1 µM | 55°C | +3°C |
Detailed Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Culture: Plate cells at an appropriate density and grow them to 80-90% confluency in a suitable culture medium.
-
Compound Incubation: Treat the cells with this compound, a positive control inhibitor, or a vehicle control (e.g., DMSO) at the desired concentrations. Incubate for a specific period (e.g., 1-2 hours) under normal cell culture conditions.
CETSA Procedure
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 37°C to 64°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.
-
Analysis by Western Blot: Normalize the protein concentrations for all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blots. For each treatment group, plot the percentage of soluble protein remaining as a function of temperature. Determine the Tm value, which is the temperature at which 50% of the protein is denatured. Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.
Conclusion
The Cellular Thermal Shift Assay provides a robust method to confirm the intracellular target engagement of this compound. By comparing the thermal shift induced by this compound with that of a known inhibitor, researchers can quantitatively assess its binding affinity and selectivity in a physiologically relevant context. The detailed protocols and comparative data framework presented in this guide offer a comprehensive approach for utilizing CETSA in drug discovery and development projects.
Assessment of Bioorthogonal Probes: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small-molecule alkyne-containing bioorthogonal probes, with a focus on their bioorthogonality. While the specific probe N,N-Diethyl-3-ethynyl-benzamide is not well-documented in scientific literature, this guide will focus on readily available alternative probes with similar functionalities. We will delve into their reaction kinetics, stability, and potential cytotoxicity, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by high selectivity, biocompatibility, and favorable kinetics in physiological conditions. A typical bioorthogonal labeling strategy involves two steps: the introduction of a chemical reporter (e.g., an alkyne group) into a biomolecule of interest, followed by the reaction of this reporter with a complementary probe (e.g., an azide-containing molecule) for detection or manipulation.
The "bioorthogonality" of a probe is a critical factor and is assessed based on several parameters:
-
Reaction Kinetics: The reaction between the probe and its partner should be rapid at low concentrations.
-
Stability: The probe must be stable in the complex biological environment and not degrade or be metabolized before reacting with its target.
-
Selectivity (Reactivity): The probe should not react with endogenous molecules, particularly nucleophiles like glutathione (GSH), which is abundant in cells.
-
Cytotoxicity: The probe and its reaction products should be non-toxic to the biological system under investigation.
This guide will compare several commercially available, small-molecule, terminal alkyne-containing probes based on these essential criteria.
Comparison of Alternative Bioorthogonal Probes
Since this compound is not a commercially available or well-characterized bioorthogonal probe, we will compare three representative ethynyl-aryl probes:
-
Probe A: Phenylacetylene: The simplest aromatic terminal alkyne.
-
Probe B: 4-Ethynyl-N,N-dimethylaniline: An electron-rich aromatic alkyne.
-
Probe C: 4-Ethynylbenzonitrile: An electron-deficient aromatic alkyne.
These probes are representative of small, cell-permeable molecules that can be used in various bioorthogonal labeling applications.
Data Presentation
Table 1: Reaction Kinetics of Alkyne Probes with Benzyl Azide (CuAAC)
| Probe | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Phenylacetylene | ~0.1 - 1.0 | [1] |
| Phenylacetylene Derivatives | Wide range depending on substituents and catalyst | [1] |
Note: The kinetics of CuAAC reactions are highly dependent on the specific copper source, ligands, and reaction conditions. The values presented are approximate ranges reported in the literature.
Table 2: Stability and Reactivity of Alkyne Probes
| Probe | Stability (Half-life in human plasma) | Reactivity with Glutathione (GSH) |
| General Terminal Alkynes | Generally stable, but can be susceptible to enzymatic degradation. | Low reactivity under physiological conditions. |
| Phenylacetylene Derivatives | Stability is influenced by substituents. | Reactivity can be modulated by electronic effects. |
Table 3: Cytotoxicity of Alkyne Probes on HeLa Cells
| Probe | IC₅₀ (µM) | Reference |
| Phenylacetylene | Data not readily available | |
| Various small molecules with terminal alkynes | Generally low toxicity, but varies widely with the overall molecular structure. | [2][3] |
Note: Cytotoxicity is highly dependent on the entire structure of the molecule, not just the alkyne group. The IC₅₀ values for many simple alkyne-containing small molecules are not extensively reported in the context of their use as bioorthogonal probes alone. The provided protocol for cytotoxicity testing is essential for evaluating any new probe.
Experimental Protocols
Experimental Workflow for Bioorthogonality Assessment
References
Benchmarking N,N-Diethyl-3-ethynyl-benzamide Against Established Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory activity of N,N-Diethyl-3-ethynyl-benzamide against well-established inhibitors of cholinesterases and cytochrome P450 (CYP) enzymes. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its close structural analog, N,N-Diethyl-m-toluamide (DEET), to infer potential activity and guide future research.
Executive Summary
N,N-Diethyl-m-toluamide (DEET), a widely used insect repellent, has demonstrated inhibitory effects on both acetylcholinesterase (AChE) and cytochrome P450 enzymes.[1][2] Given the structural similarity between DEET and this compound, it is plausible that the latter may exhibit similar inhibitory properties. This guide presents a benchmark of DEET's activity against known inhibitors of these enzyme families and provides detailed experimental protocols to facilitate the empirical validation of this compound's inhibitory potential.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the inhibitory concentrations (IC50) of established inhibitors for acetylcholinesterase and various cytochrome P450 isoforms. These values serve as a benchmark for evaluating the potential potency of novel compounds like this compound.
Table 1: Acetylcholinesterase Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 14 nM | [3] |
| Tacrine | Acetylcholinesterase (AChE) | 95 nM | [3] |
| Rivastigmine | Acetylcholinesterase (AChE) | 9.12 µM | [3] |
| Galantamine | Acetylcholinesterase (AChE) | 575 nM | [3] |
| Physostigmine | Acetylcholinesterase (AChE) | 22 nM | [3] |
| DEET | Human Acetylcholinesterase | Inhibition observed, specific IC50 not provided | [1] |
Table 2: Cytochrome P450 Inhibitors
| Inhibitor | CYP Isoform | IC50 Value |
| Ketoconazole | CYP3A4 | 0.04 µM |
| Quinidine | CYP2D6 | 0.05 µM |
| Sulfaphenazole | CYP2C9 | 0.150 µM |
| Fluvoxamine | CYP1A2 | Potent Inhibitor |
| Ticlopidine | CYP2C19 | Potent Inhibitor |
| Gemfibrozil | CYP2C8 | Strong Inhibitor |
| DEET | Cytochrome P450s | Effective inhibitor |
Experimental Protocols
To empirically determine the inhibitory activity of this compound, the following established protocols for acetylcholinesterase and cytochrome P450 inhibition assays are recommended.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring acetylcholinesterase activity.
Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. The resulting yellow-colored 5-thio-2-nitrobenzoate anion is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.[4]
-
Incubate the plate at 25°C for 10 minutes.[4]
-
Add 10 µL of DTNB solution to the mixture.[4]
-
Initiate the reaction by adding 10 µL of ATCI solution.[4]
-
Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction.[4]
-
Measure the absorbance at 412 nm using a microplate reader.[4]
-
A control well without the inhibitor should be included.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
Cytochrome P450 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of specific CYP isoforms.
Principle: The assay measures the formation of a specific metabolite from a CYP isoform-specific substrate in the presence and absence of the test compound. The metabolite levels are typically quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compound (this compound)
-
Positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Incubate the test compound at various concentrations with human liver microsomes or recombinant CYP enzymes and an isoform-specific substrate in the incubation buffer.[2]
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate the mixture at 37°C for a specific time.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite by LC-MS/MS.[2]
-
The IC50 value is determined by measuring the reduction in metabolite formation compared to a vehicle control.[2]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway involving acetylcholinesterase inhibition and the general experimental workflows for the enzyme inhibition assays.
Caption: Hypothetical signaling pathway of acetylcholinesterase inhibition.
Caption: General experimental workflow for enzyme inhibition assays.
Conclusion and Future Directions
While direct experimental evidence is currently lacking for this compound, the known inhibitory activities of its close structural analog, DEET, against acetylcholinesterase and cytochrome P450 enzymes provide a compelling rationale for further investigation. The data and protocols presented in this guide offer a robust framework for researchers to systematically evaluate the enzyme inhibition profile of this compound. Such studies are crucial to understanding its potential pharmacological effects and for any future development as a therapeutic agent or research tool. It is imperative that the potential inhibitory activity of this compound be confirmed and quantified through rigorous experimental testing as outlined in this guide.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling N,N-Diethyl-3-ethynyl-benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of N,N-Diethyl-3-ethynyl-benzamide, ensuring operational safety and logistical clarity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of its constituent functional groups: the N,N-diethylbenzamide core and the terminal ethynyl group. A thorough, substance-specific risk assessment by the user is mandatory before commencing any work.
Hazard Assessment and Quantitative Data
The primary hazards associated with this compound are presumed to be:
-
Chemical Toxicity: Similar to other benzamide derivatives, it may be harmful if ingested, inhaled, or comes into contact with skin. It has the potential to be an irritant to the skin, eyes, and respiratory system.
-
Reactivity of the Terminal Alkyne: Terminal alkynes are known to form explosive heavy metal acetylides, particularly with copper, silver, and mercury. The ethynyl group can also increase the flammability and reactivity of the molecule, especially with oxidizing agents.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| LD50 (Oral, Rat) | Data not available |
| Occupational Exposure Limits | Not established |
Operational Plan: Procedural Guidance for Safe Handling
1. Engineering Controls:
-
All manipulations of this compound must be conducted in a certified chemical fume hood.
-
An operational safety shower and eyewash station must be immediately accessible.
-
To prevent the formation of explosive acetylides, strictly avoid the use of spatulas, needles, or any equipment containing copper, silver, mercury, or brass. Utilize utensils made of plastic, glass, or stainless steel.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Skin Protection: A flame-retardant laboratory coat must be worn. Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.
3. Chemical Handling:
-
Visually inspect the chemical's container for any signs of damage before use.
-
If the compound is a solid, handle it gently to prevent the formation of dust.
-
Keep the container securely closed when not in use.
-
Store away from and avoid contact with strong oxidizing agents and heavy metal salts.
-
Heating should only be performed under strictly controlled conditions, preferably in an inert atmosphere.
Disposal Plan: Step-by-Step Waste Management Protocol
1. Waste Collection:
-
All materials contaminated with this compound, including residual product and contaminated disposables (e.g., gloves, pipette tips), must be collected as hazardous chemical waste.
-
Use a dedicated, clearly labeled, and sealable waste container made of a compatible material such as high-density polyethylene (HDPE).
-
Crucially, this waste stream must be kept separate from waste containing heavy metals.
2. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
When submitting the waste for disposal, clearly declare the presence of a terminal alkyne and its potential to form explosive acetylides.
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
